3-Bromo-8-fluoroquinolin-6-amine
Description
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Properties
IUPAC Name |
3-bromo-8-fluoroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCVYMFTYLNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-8-fluoroquinolin-6-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-8-fluoroquinolin-6-amine
Authored by a Senior Application Scientist
Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1] The strategic introduction of halogen atoms and amine functionalities can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 3-Bromo-8-fluoroquinolin-6-amine, a highly functionalized quinoline derivative. We will delve into its core chemical properties, predict its spectroscopic profile, outline logical synthetic strategies, and explore its significant potential as a versatile building block for drug discovery and development professionals.
Core Molecular Profile and Physicochemical Properties
3-Bromo-8-fluoroquinolin-6-amine is a polysubstituted aromatic heterocycle. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and an amino group—on the quinoline core imparts a unique combination of reactivity and potential for biological interaction. The bromine at the 3-position is amenable to various cross-coupling reactions, the amine at the 6-position offers a site for derivatization, and the fluorine at the 8-position can enhance metabolic stability and binding affinity.
A summary of its key identifiers and computed physical properties is presented below.
| Property | Value | Source |
| CAS Number | 1432323-09-5 | |
| Molecular Formula | C₉H₆BrFN₂ | |
| Molecular Weight | 241.06 g/mol | [2] |
| IUPAC Name | 3-bromo-8-fluoroquinolin-6-amine | |
| Canonical SMILES | C1=C(C2=C(C=C1N)C(=CN=C2)Br)F | - |
| Physical State | Solid (Predicted) | [2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and Dichloromethane (Predicted). | [2] |
Predicted Spectroscopic Signature
While experimental spectra for this specific molecule are not widely published, a detailed spectroscopic profile can be predicted based on the analysis of its functional groups and data from structurally related compounds.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the quinoline ring will display characteristic splitting patterns (doublets, singlets) influenced by their position relative to the nitrogen and halogen substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which may vary with concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon spectrum will exhibit nine distinct signals corresponding to the quinoline core. The carbons directly attached to the electronegative fluorine, bromine, and nitrogen atoms will be significantly shifted. For instance, the carbon bearing the fluorine (C8) would show a large C-F coupling constant.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected. The N-H stretching of the primary amine should appear in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring will produce a complex pattern of bands in the 1450-1620 cm⁻¹ range. C-F and C-Br stretching vibrations will be present in the fingerprint region, typically below 1200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₉H₆BrFN₂.
Synthetic Strategy: A Mechanistic Approach
A plausible multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 3-Bromo-8-fluoroquinolin-6-amine.
Step-by-Step Protocol Rationale:
-
Condensation: The synthesis would commence with a suitably substituted aniline. A logical starting material is 4-amino-2-bromo-5-fluoronitrobenzene. The primary amino group of the aniline performs a nucleophilic attack on diethyl ethoxymethylenemalonate, displacing ethanol to form an anilinomethylenemalonate intermediate.[5] This step is crucial for setting up the necessary framework for cyclization.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent like diphenyl ether. This induces a thermal 6π-electrocyclic ring closure, followed by aromatization, to yield the core quinoline structure.[5] The regioselectivity is directed by the existing substituents.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified using a strong base (e.g., NaOH), and subsequent heating in an acidic medium removes the carboxyl group to afford a 4-hydroxyquinoline intermediate.
-
Chlorination: To facilitate the final reduction step and avoid side reactions, the 4-hydroxy group is converted into a better leaving group. Treatment with a chlorinating agent like phosphoryl chloride (POCl₃) effectively replaces the hydroxyl with a chlorine atom.
-
Reduction: The final, critical step involves the reduction of the nitro group to the target primary amine. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, which selectively reduces the nitro group without affecting the halogen substituents or the quinoline ring.
This self-validating protocol ensures that each intermediate is stable and can be purified and characterized before proceeding, maximizing the overall yield and purity of the final product.
Chemical Reactivity and Derivatization Potential
The unique arrangement of functional groups in 3-Bromo-8-fluoroquinolin-6-amine makes it a versatile hub for chemical derivatization. Its reactivity can be analyzed at three primary sites:
-
The Bromine Atom (C3): The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and heteroaryl groups (Suzuki coupling), amines (Buchwald-Hartwig amination), and alkynes (Sonogashira coupling). This is the most powerful feature for generating molecular diversity.
-
The Amino Group (C6): The primary amine is nucleophilic and can readily undergo standard transformations such as acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to form secondary or tertiary amines. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing other functionalities like hydroxyl, cyano, or additional halogens (Sandmeyer reaction).
-
The Quinoline Ring: The heterocyclic ring itself can undergo electrophilic substitution, though the existing electron-donating (amine) and withdrawing (halogens) groups make the regioselectivity complex. The nitrogen atom can also be quaternized to form quinolinium salts.
Caption: Key reactivity sites of 3-Bromo-8-fluoroquinolin-6-amine.
Applications in Drug Discovery and Development
Halogenated aminoquinolines are classified as "privileged structures" in medicinal chemistry due to their recurring presence in biologically active compounds.[1] 3-Bromo-8-fluoroquinolin-6-amine serves as an ideal starting scaffold for generating libraries of novel compounds for biological screening.
Rationale for Utility:
-
Antimicrobial and Anticancer Potential: Many quinoline derivatives exhibit potent antimicrobial and anticancer properties.[3][5][6] The mechanism often involves intercalation with DNA or inhibition of critical enzymes like topoisomerases or kinases.[3][4]
-
Antiprotozoal Activity: The 8-aminoquinoline class is renowned for its antimalarial activity, particularly against the relapsing forms of malaria.[7] While the specific target of this scaffold is yet to be determined, its structural similarity to known antimalarial and antiprotozoal agents makes it a compound of high interest.[8][9]
-
Enzyme Inhibition: The rigid, planar structure of the quinoline core is ideal for fitting into the active sites of enzymes. The strategically placed functional groups can then form key interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) to achieve potent and selective inhibition.[5]
A typical drug discovery workflow utilizing this scaffold is visualized below.
Caption: Drug discovery workflow starting from the title scaffold.
Safety, Handling, and Storage
As a halogenated aromatic amine, 3-Bromo-8-fluoroquinolin-6-amine requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, authoritative guidance can be derived from data on related quinolines and halogenated aromatics.[10][11][12]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11][12] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[13]
-
Hazards: Based on analogous compounds, this substance should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10] It may also cause respiratory irritation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[13][14]
Conclusion
3-Bromo-8-fluoroquinolin-6-amine is a strategically designed chemical entity with significant untapped potential. Its trifunctional nature provides a robust platform for synthetic chemists to generate vast libraries of novel molecules. For medicinal chemists and drug development professionals, it represents a promising starting point for programs targeting a wide range of diseases, from infectious agents to cancer. The predictive analysis and proposed synthetic strategies outlined in this guide provide a solid, authoritative foundation for researchers to begin exploring the rich chemistry of this versatile compound.
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3-Bromo-8-fluoroquinolin-6-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-8-fluoroquinolin-6-amine: Synthesis, Characterization, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive examination of 3-Bromo-8-fluoroquinolin-6-amine, a heterocyclic compound of significant interest to drug discovery and medicinal chemistry. We delve into the strategic importance of its structural components—the quinoline scaffold, bromine and fluorine substituents, and the amine group. This document details a plausible synthetic pathway and outlines the rigorous spectroscopic methodologies required for its structural elucidation and validation. By explaining the causality behind experimental choices and providing field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical building block for the synthesis of novel therapeutic agents.
Introduction
The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, aromatic structure serves as a versatile template for interacting with a wide range of biological targets. This has led to the development of numerous clinically significant drugs with activities spanning antimalarial (e.g., Chloroquine), antibacterial (fluoroquinolones), and anticancer applications.[2][3] The ability of the quinoline core to be functionalized at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone of modern drug design.[4][5]
The Strategic Importance of Halogenation in Medicinal Chemistry
The introduction of halogen atoms, particularly bromine and fluorine, is a well-established strategy for optimizing drug candidates.
-
Fluorine: The C8-fluoro substituent on the quinoline ring plays a critical role in modulating the molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence binding interactions through hydrogen bonds or dipole-dipole forces.[6] Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[6]
-
Bromine: The C3-bromo substituent serves a dual purpose. Firstly, its size and lipophilicity can enhance binding affinity to protein targets and improve membrane permeability.[6] Secondly, and perhaps more importantly, the bromine atom is an exceptionally versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the straightforward introduction of diverse chemical moieties to build extensive compound libraries for structure-activity relationship (SAR) studies.[7][8]
Profile of 3-Bromo-8-fluoroquinolin-6-amine
3-Bromo-8-fluoroquinolin-6-amine emerges as a highly valuable intermediate that combines the benefits of the quinoline scaffold with the strategic placement of bromo, fluoro, and amino functional groups. The C6-amino group provides a key point for hydrogen bonding and a site for further derivatization into amides or sulfonamides, while the other substituents offer the advantages described above. This unique combination makes it a powerful starting point for developing novel compounds targeting a spectrum of diseases, including cancer and infectious agents.[7][9]
Physicochemical Properties
A summary of the key physicochemical properties for 3-Bromo-8-fluoroquinolin-6-amine is presented below. While extensive experimental data is not widely published, these values are based on available information and established chemical principles.
| Property | Value | Source |
| CAS Number | 1432323-09-5 | [10] |
| Molecular Formula | C₉H₆BrFN₂ | [10] |
| Molecular Weight | 241.06 g/mol | |
| Canonical SMILES | NC1=CC(F)=C2N=CC(Br)=CC2=C1 | |
| Appearance | Predicted to be a solid crystalline substance. | [7] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and dichloromethane; poorly soluble in water. | [7] |
| Boiling Point | 365.2°C at 760 mmHg (Predicted) |
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a robust and common strategy for introducing an aromatic amine is through the reduction of the corresponding nitro compound. This approach is often high-yielding and relies on well-established, scalable reaction conditions.
Proposed Synthetic Workflow: Reduction of 3-Bromo-8-fluoro-6-nitroquinoline
The synthesis of the target compound can be efficiently achieved via the reduction of a 3-bromo-8-fluoro-6-nitroquinoline precursor. This precursor would likely be synthesized in preceding steps involving the nitration of 3-bromo-8-fluoroquinoline. The reduction of the nitro group is a fundamental transformation in organic synthesis.
Causality Behind Experimental Choice: The choice of iron powder in an acidic medium (acetic acid) is a classic, cost-effective, and environmentally benign method for nitro group reduction.[11] Iron is a readily available and inexpensive metal, and the reaction conditions are generally milder than catalytic hydrogenation, which might risk dehalogenation. The workup procedure is straightforward, involving neutralization and extraction.[11]
Caption: Proposed synthetic workflow for 3-Bromo-8-fluoroquinolin-6-amine.
Experimental Protocol: Synthesis of 3-Bromo-8-fluoroquinolin-6-amine
This protocol is a representative procedure based on established methods for analogous compounds and requires optimization for this specific substrate.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the precursor, 3-bromo-8-fluoro-6-nitroquinoline (1.0 equivalent), in a solvent mixture of ethanol, water, and acetic acid (e.g., a 2:1:1 ratio).
-
Addition of Reducing Agent: Add iron powder (approx. 3-4 equivalents) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate or 2.5 N NaOH until the solution is basic (pH > 8).[11]
-
Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Bromo-8-fluoroquinolin-6-amine.
Spectroscopic Elucidation of the Molecular Structure
Confirmation of the molecular structure is unequivocally achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.
Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer.
-
Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Data and Interpretation: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[12] This results in a characteristic pair of peaks (M⁺ and [M+2]⁺) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and with a roughly 1:1 intensity ratio.[12]
| Expected m/z | Ion Formula | Interpretation |
| 241/243 | [C₉H₆⁷⁹BrFN₂]⁺ / [C₉H₆⁸¹BrFN₂]⁺ | Molecular ion peaks (M⁺ and M+2), confirming the molecular weight and the presence of one bromine atom. |
| 162 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
Expected ¹H NMR Data (in DMSO-d₆): The proton NMR spectrum will show distinct signals in the aromatic region (typically 7.0-9.0 ppm).[13]
-
Aromatic Protons: Several signals corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling constants (J-values) will depend on their position relative to the nitrogen and halogen substituents. We expect to see doublets and singlets for the protons at positions 2, 4, 5, and 7.
-
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons.[13] Its chemical shift can be concentration-dependent. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the amine proton signal should disappear due to hydrogen-deuterium exchange.[13]
Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the carbon atoms of the quinoline core.[13]
-
Carbons bonded to electronegative atoms (N, F, Br) will have characteristic shifts. The C-Br bond will shift the carbon signal to approximately 118-122 ppm, while the C-F bond will cause a large downfield shift and exhibit a significant ¹J(C-F) coupling constant. Carbons adjacent to the nitrogen atom (C2 and C8a) will also be downfield.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 3-Bromo-8-fluoroquinolin-6-amine, the primary amine is the most characteristic feature.
Expected Data: The IR spectrum is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹.[13] These two bands correspond to the asymmetric and symmetric N-H stretching of the primary amine group, providing strong evidence for its presence.
Structure-Activity Relationship (SAR) and Drug Development Potential
The molecular structure of 3-Bromo-8-fluoroquinolin-6-amine is a deliberate convergence of functionalities designed to maximize its potential as a scaffold in drug discovery.
Caption: Logical relationships in the SAR of 3-Bromo-8-fluoroquinolin-6-amine.
-
The C3-Bromo Substituent (Synthetic Vector): This position is a prime site for diversification. Using Suzuki or Sonogashira cross-coupling reactions, a vast array of aryl, heteroaryl, or alkynyl groups can be introduced. This allows for rapid exploration of the chemical space around the core scaffold, which is fundamental to identifying leads with improved potency and selectivity.
-
The C8-Fluoro Substituent (Pharmacokinetic Modulator): The fluorine atom at C8 is strategically placed to block potential sites of aromatic hydroxylation, a common metabolic pathway. This can increase the half-life and oral bioavailability of derivative compounds.
-
The C6-Amino Group (Binding and Solubilization Vector): As a potent hydrogen bond donor and acceptor, the amino group can form key interactions with amino acid residues in a target's active site. It also provides a handle for creating prodrugs or attaching solubilizing groups to improve pharmaceutical properties.
Conclusion
3-Bromo-8-fluoroquinolin-6-amine is not merely a chemical compound but a sophisticated tool for medicinal chemists. Its molecular structure has been confirmed through a combination of mass spectrometry and NMR spectroscopy, with each functional group—the quinoline core, the bromine and fluorine atoms, and the amine group—playing a deliberate and synergistic role. The strategic placement of these moieties provides synthetic versatility, favorable pharmacokinetic properties, and multiple points for target interaction. As such, this compound represents a highly valuable platform for the rational design and development of next-generation therapeutics, empowering researchers to build diverse chemical libraries and accelerate the discovery of novel drugs.
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An In-depth Technical Guide to 3-Bromo-8-fluoroquinolin-6-amine: A Versatile Scaffold for Advanced Research
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a "privileged structure" for interacting with a wide array of biological targets.[3] Consequently, quinoline derivatives are integral to a multitude of pharmaceuticals, including antimalarials like chloroquine, anticancer agents, and anti-inflammatory drugs.[4][5] The strategic functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[6][7] This guide focuses on a specific, highly functionalized quinoline derivative, 3-Bromo-8-fluoroquinolin-6-amine (CAS Number: 1432323-09-5), a compound poised for significant applications in advanced research. Due to its nascent stage in widespread research, this guide will also draw upon established principles and data from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in research and development. Below is a summary of the known and predicted properties of 3-Bromo-8-fluoroquinolin-6-amine.
| Property | Value | Source/Method |
| CAS Number | 1432323-09-5 | - |
| Molecular Formula | C₉H₆BrFN₂ | - |
| Molecular Weight | 241.06 g/mol | Calculated |
| IUPAC Name | 3-bromo-8-fluoroquinolin-6-amine | - |
| Predicted Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from related structures |
| Predicted Physical State | Solid | Inferred from related structures |
Proposed Synthetic Pathways
A logical starting material for this synthesis would be a suitably substituted aniline derivative. The following diagram outlines a potential synthetic workflow:
Caption: A proposed multi-step synthesis of 3-Bromo-8-fluoroquinolin-6-amine.
Detailed Hypothetical Protocol:
This protocol is a conceptual outline and would require optimization.
Step 1: Synthesis of 2-Amino-3-bromo-5-nitrobenzaldehyde
-
Protection of the amine: Acetylate 2-fluoro-4-nitroaniline to protect the amino group.
-
Bromination: Introduce a bromine atom at the position ortho to the amino group. The directing effects of the acetylamino and nitro groups will guide the regioselectivity.
-
Nitration: Introduce a second nitro group.
-
Hydrolysis and Oxidation: Deprotect the amine and oxidize the methyl group to an aldehyde. This is a challenging transformation and may require a multi-step process.
Step 2: Friedländer Annulation to form the Quinoline Core
-
Dissolve 2-amino-3-bromo-5-nitrobenzaldehyde in a suitable solvent like ethanol or acetic acid.
-
Add a source of a two-carbon unit with an α-methylene group, such as acetaldehyde or its equivalent.
-
Heat the reaction mixture, optionally with a catalyst (acid or base), to facilitate the condensation and cyclization to form 3-Bromo-8-fluoro-6-nitroquinoline.
Step 3: Reduction of the Nitro Group
-
Dissolve the 3-Bromo-8-fluoro-6-nitroquinoline in a suitable solvent system, such as ethanol and concentrated hydrochloric acid.
-
Add a reducing agent, for instance, tin(II) chloride or iron powder.[10]
-
Reflux the mixture until the reduction of the nitro group to the primary amine is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-Bromo-8-fluoroquinolin-6-amine.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 3-Bromo-8-fluoroquinolin-6-amine are not publicly available. However, the expected spectral characteristics can be inferred from the known properties of similarly substituted quinolines.[11][12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded. The protons on the benzene ring (H5 and H7) will show splitting patterns influenced by the adjacent fluorine and bromine atoms. The amine (-NH₂) protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline core. The carbons attached to the bromine, fluorine, and nitrogen atoms will be significantly influenced by their respective electronic effects.
Mass Spectrometry
The mass spectrum will exhibit a characteristic molecular ion peak. A key feature will be the isotopic pattern of the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺• and [M+2]⁺•).[11]
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 3-Bromo-8-fluoroquinolin-6-amine makes it a highly attractive building block for the synthesis of novel compounds with potential therapeutic or material science applications.
Caption: Potential research and development applications stemming from the core structure.
Medicinal Chemistry
-
Anticancer Research: The quinoline scaffold is present in several anticancer drugs that function through mechanisms like topoisomerase inhibition or kinase inhibition.[5] The bromine atom at the 3-position and the amino group at the 6-position provide reactive handles for further chemical modifications, enabling the synthesis of a library of compounds for screening against various cancer cell lines.
-
Antimicrobial Development: Fluoroquinolones are a well-established class of antibiotics.[13] The fluorine atom at the 8-position in this molecule could impart favorable properties for antimicrobial activity. The amino and bromo groups offer sites for derivatization to explore new antibacterial and antifungal agents.[2]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The functional groups on 3-Bromo-8-fluoroquinolin-6-amine allow for the attachment of various side chains to target the ATP-binding site of specific kinases, a common strategy in the development of targeted therapies.
Materials Science
-
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used as ligands in metal complexes for OLED applications due to their electronic properties and thermal stability. The specific substitution pattern of this compound could be explored for the development of new emissive or charge-transport materials.
Safety and Handling
As with any laboratory chemical, 3-Bromo-8-fluoroquinolin-6-amine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Bromo-8-fluoroquinolin-6-amine is a promising, yet underexplored, chemical entity. Its polysubstituted quinoline core presents a wealth of opportunities for researchers in drug discovery and materials science. While direct experimental data is currently limited, this guide provides a solid foundation based on the established chemistry of related compounds. The proposed synthetic routes, predicted spectroscopic characteristics, and potential applications outlined herein are intended to catalyze further investigation into this versatile molecule, unlocking its full potential for scientific advancement.
References
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Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]
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Das, S., Maiti, D., & Sarkar, S. D. (2018). Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. The Journal of Organic Chemistry, 83(5), 2309–2316. [Link]
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Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]
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8-Bromoquinoline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]
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Chavan, N. D., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(41), 26338–26369. [Link]
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Europe PMC. Retrieved January 28, 2026, from [Link]
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Quinoline derivative and their pharmacological & medicinal potential. (2017). ScienceScholar. Retrieved January 28, 2026, from [Link]
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8-Bromo-6-fluoroquinoline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Al-Trawneh, S. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1633. [Link]
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3-Bromo-8-fluoroquinoline-6-carboxylic Acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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Adegoke, R. O., & O'Brien, P. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19325–19354. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Penna-Coutinho, J., Cortopassi, W. A., Oliveira, A. A., França, T. C. C., & Krettli, A. U. (2011). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 6(7), e21237. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]
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4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Synthesis of 3-Bromo-8-fluoroquinolin-6-amine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 3-Bromo-8-fluoroquinolin-6-amine, a key intermediate in contemporary drug discovery and development. The synthetic strategy is designed for robustness and scalability, prioritizing high purity and yield. This document delves into the causal reasoning behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists. All protocols are presented with the aim of being self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 3-Bromo-8-fluoroquinolin-6-amine offers a unique combination of electronic and steric properties, making it a valuable building block for targeting a range of biological entities. The strategic placement of the bromo, fluoro, and amine functionalities allows for diverse downstream modifications, enabling the exploration of extensive chemical space in the pursuit of novel therapeutics. This guide outlines a reliable synthetic route to this important molecule, starting from commercially available precursors.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 3-Bromo-8-fluoroquinolin-6-amine, suggests a multi-step synthesis commencing with the construction of a substituted quinoline core, followed by functional group interconversions. The proposed forward synthesis is designed to control regioselectivity and maximize yields at each stage.
Core Strategy:
-
Skraup Synthesis: Construction of the 8-fluoro-6-nitroquinoline core from 2-fluoro-4-nitroaniline. This classical method provides a reliable entry point to the desired quinoline system.
-
Regioselective Bromination: Introduction of the bromine atom at the 3-position of the quinoline ring.
-
Reduction of the Nitro Group: Conversion of the 6-nitro group to the final 6-amino functionality.
This strategic sequencing is crucial for the successful synthesis, as the electronic properties of the substituents at each stage direct the regiochemical outcome of the subsequent reactions.
Visualized Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for 3-Bromo-8-fluoroquinolin-6-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Fluoro-6-nitroquinoline
This step employs a modified Skraup synthesis, a classic and effective method for quinoline ring formation.
-
Rationale: The Skraup synthesis is a one-pot reaction that reliably constructs the quinoline ring from an aniline, glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent. Starting with 2-fluoro-4-nitroaniline ensures the correct placement of the fluorine and nitro groups on the final quinoline core.
Protocol:
-
To a mechanically stirred solution of concentrated sulfuric acid (150 mL) in a 1 L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add 2-fluoro-4-nitroaniline (50 g, 0.32 mol).
-
Gently heat the mixture to 100 °C to ensure complete dissolution of the aniline.
-
Slowly add glycerol (90 g, 0.98 mol) dropwise over 30 minutes, maintaining the temperature between 100-110 °C.
-
Once the addition of glycerol is complete, add a suitable oxidizing agent, such as arsenic pentoxide (37 g, 0.16 mol) or ferrous sulfate (10 g), in small portions.
-
Increase the temperature to 140-150 °C and maintain for 4-5 hours. The reaction is exothermic and may require occasional cooling to control the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 8-fluoro-6-nitroquinoline.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-Fluoro-4-nitroaniline |
| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent |
| Reaction Temperature | 140-150 °C |
| Reaction Time | 4-5 hours |
| Expected Yield | 60-70% |
Step 2: Synthesis of 3-Bromo-8-fluoro-6-nitroquinoline
This step involves the regioselective bromination of the electron-deficient quinoline ring at the 3-position.
-
Rationale: The presence of the electron-withdrawing nitro group and the nitrogen atom in the quinoline ring deactivates the benzene portion of the molecule towards electrophilic substitution. The pyridine ring is also deactivated, but the 3-position is the most susceptible to radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is the reagent of choice for this transformation. A similar strategy has been documented for the halogenation of other quinoline systems.[1]
Protocol:
-
In a 500 mL round-bottom flask, dissolve 8-fluoro-6-nitroquinoline (20 g, 0.104 mol) in carbon tetrachloride (250 mL).
-
Add N-Bromosuccinimide (NBS) (19.4 g, 0.109 mol) and a catalytic amount of benzoyl peroxide (0.5 g).
-
Reflux the mixture for 6-8 hours. The reaction should be carried out under inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The formation of succinimide as a byproduct will be observed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-Bromo-8-fluoro-6-nitroquinoline.
Data Summary Table:
| Parameter | Value |
| Starting Material | 8-Fluoro-6-nitroquinoline |
| Key Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride |
| Reaction Condition | Reflux |
| Reaction Time | 6-8 hours |
| Expected Yield | 75-85% |
Step 3:
The final step is the reduction of the nitro group to an amine.
-
Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation in organic synthesis. The use of iron powder in acetic acid is a classic, cost-effective, and efficient method for this purpose. This method is well-tolerated by other functional groups present in the molecule, such as the bromo and fluoro substituents. A similar reduction of a nitroquinoline derivative using iron powder has been reported with high yield.[2]
Protocol:
-
To a mixture of ethanol (150 mL), water (50 mL), and glacial acetic acid (100 mL) in a 1 L round-bottom flask, add 3-Bromo-8-fluoro-6-nitroquinoline (15 g, 0.055 mol).
-
Heat the mixture to reflux with vigorous stirring.
-
Add iron powder (18.5 g, 0.33 mol) portion-wise over 30 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and neutralize with a concentrated ammonium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, 3-Bromo-8-fluoroquinolin-6-amine.
Data Summary Table:
| Parameter | Value |
| Starting Material | 3-Bromo-8-fluoro-6-nitroquinoline |
| Key Reagents | Iron powder, Acetic Acid |
| Solvent System | Ethanol, Water, Acetic Acid |
| Reaction Condition | Reflux |
| Reaction Time | 2-3 hours |
| Expected Yield | 85-95% |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-Bromo-8-fluoroquinolin-6-amine. By carefully selecting the starting materials and reaction sequences, this protocol ensures high regioselectivity and excellent yields. The rationale provided for each step, grounded in established chemical principles, empowers researchers to troubleshoot and adapt these methods as needed for their specific applications in drug discovery and development.
References
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Gershon, H., Clarke, D. D., & Catell, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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NIH. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
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NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of Substituted Quinolines in Modern Drug Discovery
An In-depth Technical Guide to 3-Bromo-8-fluoroquinolin-6-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Its rigid, bicyclic aromatic structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic introduction of substituents onto the quinoline core is a key strategy in drug design, allowing for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a specific, highly functionalized quinoline derivative: 3-Bromo-8-fluoroquinolin-6-amine . The presence of a bromine atom at the 3-position, a fluorine atom at the 8-position, and an amine group at the 6-position suggests a molecule designed with purpose. The bromine can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the fluorine atom can enhance binding affinity and metabolic stability. The amino group provides a site for hydrogen bonding and can be crucial for target engagement. Although detailed experimental data for this particular compound is limited in publicly accessible literature, by examining the chemistry of its constituent parts and related analogs, we can construct a comprehensive profile of its likely properties, synthesis, and potential applications. This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of 3-Bromo-8-fluoroquinolin-6-amine, grounded in the principles of synthetic organic chemistry and medicinal chemistry.
Physicochemical and Structural Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a table summarizing the known and predicted properties of 3-Bromo-8-fluoroquinolin-6-amine.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-8-fluoroquinolin-6-amine | |
| CAS Number | 1432323-09-5 | [1] |
| Molecular Formula | C₉H₆BrFN₂ | [1] |
| Molecular Weight | 241.06 g/mol | |
| Canonical SMILES | C1=C(C(=C2C=C(N=C1)Br)N)F | |
| Physical State | Solid (Predicted) | |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol, with low aqueous solubility. | General chemical principles |
| pKa | The amine group is expected to be basic, while the quinoline nitrogen is weakly basic. | General chemical principles |
Proposed Synthesis of 3-Bromo-8-fluoroquinolin-6-amine: A Strategic Approach
The proposed synthesis would commence with a suitably substituted aniline, followed by condensation with a malonic acid derivative, cyclization, and subsequent functional group manipulations. The rationale behind this multi-step approach is to introduce the desired substituents in a controlled and regioselective manner.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-8-fluoroquinolin-6-amine.
Detailed Step-by-Step Methodology (Proposed)
Step 1: 6-Nitro-8-fluoroquinolin-4-ol Synthesis (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-nitroaniline and a slight excess of diethyl (ethoxymethylene)malonate.
-
Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Cyclization: Increase the temperature to approximately 250°C and maintain for 30 minutes to induce thermal cyclization. The product, 6-nitro-8-fluoroquinolin-4-ol, will precipitate upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Causality behind Experimental Choices: The Gould-Jacobs reaction is chosen for its reliability in forming the quinoline core. Starting with 2-fluoro-4-nitroaniline ensures the correct placement of the fluorine and a precursor to the amine group.
Step 2: Functional Group Interconversion
-
Chlorination: Reflux the 6-nitro-8-fluoroquinolin-4-ol from Step 1 with phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom.
-
Dechlorination: The resulting 4-chloroquinoline can be subjected to catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) to remove the chlorine atom, yielding 6-nitro-8-fluoroquinoline.
Causality behind Experimental Choices: The conversion to a 4-chloro derivative and subsequent dechlorination is a strategic maneuver to deoxygenate the 4-position, which is a common strategy in quinoline synthesis.
Step 3: Bromination
-
Reaction Setup: Dissolve the 6-nitro-8-fluoroquinoline in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator or proceed via electrophilic aromatic substitution.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction is quenched, and the product, 3-bromo-6-nitro-8-fluoroquinoline, is isolated and purified by column chromatography.
Causality behind Experimental Choices: NBS is a mild and regioselective brominating agent for electron-deficient aromatic systems. The 3-position of the quinoline ring is susceptible to electrophilic attack.
Step 4: Reduction of the Nitro Group
-
Reaction Setup: Suspend the 3-bromo-6-nitro-8-fluoroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add tin(II) chloride (SnCl₂) dihydrate and heat the mixture to reflux.
-
Workup and Purification: After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude product. The final compound, 3-Bromo-8-fluoroquinolin-6-amine, can be purified by column chromatography or recrystallization.
Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation, commonly achieved with reagents like tin(II) chloride in acidic media.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 3-Bromo-8-fluoroquinolin-6-amine is not extensively documented, the structural motifs present in the molecule are found in numerous compounds with significant pharmacological activities.
-
Anticancer Potential: Many substituted quinolines exhibit potent anticancer activity.[2] Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.[2] The planar aromatic system of the quinoline core can intercalate into DNA, while the substituents can form specific interactions with the enzyme's active site.
-
Antimicrobial Activity: The quinoline scaffold is central to several important classes of antibiotics, most notably the fluoroquinolones. These drugs target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. While 3-Bromo-8-fluoroquinolin-6-amine is not a classic fluoroquinolone, its halogenated quinoline structure suggests that it could be investigated for antimicrobial properties.
-
Enzyme Inhibition: The specific arrangement of the bromo, fluoro, and amino substituents could make this compound a candidate for screening against a variety of enzyme targets. The amino group can act as a hydrogen bond donor or acceptor, while the halogens can participate in halogen bonding or enhance hydrophobic interactions within an enzyme's active site.
Hypothetical Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for a molecule like 3-Bromo-8-fluoroquinolin-6-amine in a biological context is the inhibition of a key cellular enzyme. The following diagram illustrates a conceptual model of how this compound might interact with an enzyme's active site.
Caption: Hypothetical interaction of 3-Bromo-8-fluoroquinolin-6-amine with an enzyme active site.
Conclusion and Future Directions
3-Bromo-8-fluoroquinolin-6-amine is a fascinating molecule with significant potential as a building block in medicinal chemistry and as a candidate for biological screening. While the currently available data on this specific compound is limited, a comprehensive analysis of related structures allows for the formulation of a robust hypothesis regarding its synthesis, properties, and potential applications.
The proposed synthetic route provides a clear and logical pathway for the preparation of this compound, enabling its synthesis for further investigation. The anticipated biological activities, particularly in the areas of oncology and infectious diseases, warrant experimental validation.
Future research should focus on:
-
Experimental Synthesis and Characterization: The execution and optimization of the proposed synthetic route, followed by full spectroscopic characterization (NMR, IR, MS) of 3-Bromo-8-fluoroquinolin-6-amine.
-
Biological Screening: A comprehensive evaluation of the compound's biological activity against a panel of cancer cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogs to probe the importance of each substituent for biological activity.
This in-depth technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of 3-Bromo-8-fluoroquinolin-6-amine.
References
-
Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic letters, 9(3), 389–391. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Medical and Scientific Research, 11(2), 200-205.
-
PubChem. (n.d.). 3-Bromo-8-fluoroquinoline. Retrieved from [Link]
- Pulici, M., et al. (2016). U.S. Patent No. 9,365,538. Washington, DC: U.S.
- Pulici, M., et al. (2016). U.S. Patent No. 9,469,617. Washington, DC: U.S.
Sources
Technical Guide: Spectroscopic Characterization & Verification of 3-Bromo-8-fluoroquinolin-6-amine
[1]
Executive Summary
3-Bromo-8-fluoroquinolin-6-amine (CAS: 1432323-09-5) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics.[1] Its unique substitution pattern—combining an electron-rich amine (C6), an electron-withdrawing fluorine (C8), and a reactive bromine handle (C3)—makes it a versatile scaffold for Structure-Activity Relationship (SAR) exploration.[1]
This guide provides a rigorous technical framework for the spectroscopic verification of this compound. Unlike standard datasheets, this document focuses on the causality of spectral features , enabling researchers to distinguish the target molecule from likely regioisomers and synthetic impurities.[2]
Molecular Identity & Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 3-Bromo-8-fluoroquinolin-6-amine |
| CAS Number | 1432323-09-5 |
| Molecular Formula | C |
| Molecular Weight | 240.06 (monoisotopic), 241.06 (average) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| pKa (Predicted) | ~2.5 (Quinoline N), ~4.0 (Aniline NH |
Synthesis & Impurity Profiling[1][7]
To accurately interpret spectroscopic data, one must understand the synthetic origin.[2] The presence of specific impurities (e.g., the 6-nitro precursor or des-bromo analogs) can be subtly detected in NMR and MS.[1]
Synthetic Pathway (Modified Skraup/Doebner-Miller)[1]
The most robust route involves the condensation of 2-fluoro-4-nitroaniline with a 3-bromo-3-carbon synthon (e.g., 2-bromoacrolein equivalents), followed by selective reduction of the nitro group.[1]
Figure 1: Synthetic logic flow for the construction of the 3,6,8-substituted quinoline core.
Critical Impurity Markers
Spectroscopic Verification Protocol
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of this molecule is defined by the interplay between the electron-donating amine (shielding) and the electron-withdrawing fluorine (coupling).[1]
H NMR (400 MHz, DMSO-d
) - Predicted Diagnostic Signals
| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |
| H2 | 8.75 – 8.85 | Singlet (s) | - | Most Deshielded: Adjacent to Ring Nitrogen; singlet confirms Br substitution at C3.[1] |
| H4 | 8.30 – 8.40 | Singlet (s) | Diagnostic: Para to Nitrogen.[1] Singlet confirms Br at C3.[1][2] | |
| H5 | 6.90 – 7.05 | Doublet (d) | Shielded: Ortho to NH | |
| H7 | 6.70 – 6.85 | Doublet of Doublets (dd) | Key Signature: Ortho to both NH | |
| NH | 5.60 – 6.00 | Broad Singlet (bs) | - | Exchangeable protons.[1][2] Chemical shift varies with concentration/water content.[1][2] |
Technical Insight:
-
H7 vs H5: H7 is the most diagnostic proton.[1][2] It resides between the amine and the fluorine.[1][2][3] The large
coupling (~11 Hz) splits the meta-doublet into a distinct doublet of doublets.[1][2] -
H2 & H4 Singlets: The absence of splitting (other than potential tiny long-range coupling) for H2 and H4 is the primary confirmation of the 3-Bromo substitution.[1] If Br were at position 2 or 4, the splitting pattern would change drastically.[2]
F NMR
Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the halogenation pattern.[1][2]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2]
-
Base Peak: [M+H]
-
Isotopic Pattern (The "Fingerprint"):
| Ion | m/z (Theoretical) | Relative Abundance | Interpretation |
| [M+H] | 240.97 | 100% | Protonated parent ( |
| [M+H+2] | 242.97 | ~98% | Protonated parent ( |
QC Check: If the M+2 peak is significantly smaller (<10%) than the M peak, the sample is likely the chloro-analog or de-brominated impurity.[1]
Infrared Spectroscopy (IR)
IR is useful for confirming the functional groups, particularly the primary amine.[2]
-
N-H Stretching: Doublet around 3300–3450 cm
(Primary amine asymmetric/symmetric stretch).[1][2] -
C=N / C=C (Quinoline Ring): Strong bands at 1620, 1580 cm
.[1][2] -
N-H Bending: ~1600 cm
(often overlaps with aromatic ring modes).[1][2] -
C-F Stretching: Strong band at 1150–1250 cm
.[1][2] -
C-Br Stretching: Weak band in the fingerprint region (~600–700 cm
).[1]
Quality Control Workflow
Follow this logical decision tree to validate batch quality.
Figure 2: Step-by-step decision tree for analytical validation.
References
-
PubChem Database. 3-Bromo-8-fluoroquinolin-6-amine (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
-
Manske, R. H. (1942).[1][2] The Skraup Synthesis of Quinolines.[1][2] Chemical Reviews, 30(1), 113–144.[2] (Foundational chemistry for quinoline synthesis).
-
Pretsch, E., et al. (2009).[2] Structure Determination of Organic Compounds.[1][2] Springer-Verlag Berlin Heidelberg.[1][2] (Source for NMR prediction rules).
A Technical Guide to the ¹H NMR Spectrum of 3-Bromo-8-fluoroquinolin-6-amine: Prediction, Interpretation, and Experimental Protocol
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-8-fluoroquinolin-6-amine, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this guide focuses on a robust prediction of the spectrum based on foundational NMR principles and data from analogous structures. We will dissect the molecular architecture to assign chemical shifts, predict spin-spin coupling patterns, and provide a detailed, field-proven experimental protocol for acquiring and validating the spectrum. This document serves as a practical reference for scientists engaged in the synthesis, characterization, and application of complex heterocyclic compounds.
Introduction: The Quinoline Scaffold in Drug Development
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] The precise functionalization of this scaffold is critical for modulating pharmacological activity. Consequently, unambiguous structural characterization is paramount. 3-Bromo-8-fluoroquinolin-6-amine incorporates several key functional groups—a bromine atom, a fluorine atom, and an amine group—each imparting unique electronic and steric properties that will be reflected in its NMR spectrum. ¹H NMR spectroscopy stands as the primary analytical tool for confirming the identity, purity, and substitution pattern of such molecules with atomic-level precision.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. 3-Bromo-8-fluoroquinolin-6-amine has four distinct aromatic protons on its quinoline core, in addition to the two protons of the amine group.
Caption: Molecular structure of 3-Bromo-8-fluoroquinolin-6-amine with key protons labeled.
The key to predicting the spectrum lies in understanding the influence of each substituent on the electron density around the remaining protons:
-
Nitrogen Atom (Pyridine Ring): The heterocyclic nitrogen is strongly electron-withdrawing, significantly deshielding adjacent protons (H-2 and H-4).[3]
-
Bromine (C-3): As an electronegative halogen, bromine exerts an inductive electron-withdrawing effect, further deshielding nearby protons, particularly H-2 and H-4.
-
Amine Group (-NH₂ at C-6): The amine group is a powerful electron-donating group through resonance. It increases electron density at the ortho (H-5, H-7) and para positions, causing an upfield (shielding) shift.
-
Fluorine (C-8): Fluorine is the most electronegative element and has a strong inductive electron-withdrawing effect, which deshields H-7. It also provides critical diagnostic information through heteronuclear coupling (J-HF).
Theoretical ¹H NMR Spectral Analysis
Based on these principles, a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) can be formulated. The spectrum is expected to be in the aromatic region, typically between δ 6.5-9.0 ppm.[3]
Protons of the Pyridine Ring (H-2, H-4)
The protons on the pyridine half of the quinoline are the most deshielded.
-
H-2: This proton is adjacent to the electronegative nitrogen and is further deshielded by the bromine at C-3. It is expected to appear as a doublet due to coupling with H-4.
-
H-4: Also adjacent to the nitrogen and influenced by the C-3 bromine, H-4 will be significantly downfield. It will appear as a doublet from its coupling to H-2. The coupling constant between H-2 and H-4 (⁴JHH) is typically small (2-3 Hz) in quinoline systems.
Protons of the Carbocyclic Ring (H-5, H-7)
The electronic environment of this ring is dictated by the competing effects of the electron-donating amine group and the electron-withdrawing fluorine atom.
-
H-7: This proton is ortho to both the electron-donating -NH₂ group and the electron-withdrawing fluorine atom. The fluorine's inductive effect and its proximity are expected to dominate, placing this signal downfield relative to H-5. Crucially, this proton will be split by the adjacent fluorine atom (³JHF, typically 7-10 Hz) and by H-5 (⁴JHH, typically 2-3 Hz), appearing as a doublet of doublets (dd) .
-
H-5: This proton is ortho to the shielding -NH₂ group and meta to the fluorine atom. It will be the most upfield of the aromatic protons. It will be split by H-7 (⁴JHH) and potentially show a smaller long-range coupling to the fluorine (⁵JHF), appearing as a doublet (d) or a narrow doublet of doublets.
Amine Protons (-NH₂)
The two protons of the amine group will typically appear as a single, broad peak. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a solvent like DMSO-d₆, this signal is more likely to be well-resolved.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated spectral data for 3-Bromo-8-fluoroquinolin-6-amine in a typical NMR solvent like CDCl₃ or DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H-2 | 8.8 – 9.0 | Doublet (d) | ⁴JHH ≈ 2.0 – 2.5 Hz | Deshielded by adjacent N and C-Br |
| H-4 | 8.2 – 8.4 | Doublet (d) | ⁴JHH ≈ 2.0 – 2.5 Hz | Deshielded by adjacent N and C-Br |
| H-7 | 7.4 – 7.6 | Doublet of Doublets (dd) | ³JHF ≈ 7.0 – 9.0 Hz; ⁴JHH ≈ 2.5 Hz | Influenced by ortho -F and ortho -NH₂ |
| H-5 | 6.9 – 7.1 | Doublet (d) | ⁴JHH ≈ 2.5 Hz | Shielded by ortho -NH₂ |
| -NH₂ | 4.5 – 5.5 (Variable) | Broad Singlet (br s) | N/A | Labile protons, subject to exchange |
Note: These are estimated values based on established principles of substituent chemical shift effects.[4] Actual values may vary based on experimental conditions.
Recommended Experimental Protocol
Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data.
Caption: Standard workflow for ¹H NMR spectrum acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Bromo-8-fluoroquinolin-6-amine.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it minimizes the rate of proton exchange, allowing for clearer observation of N-H signals.[4]
-
Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Spectrometer Frequency: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for adequate T₁ relaxation between pulses.
-
Acquisition Time (aq): Set to 3-4 seconds to ensure good resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal. The aromatic signals (H-2, H-4, H-5, H-7) should each integrate to 1H, and the amine signal to 2H.
-
Conclusion
The ¹H NMR spectrum of 3-Bromo-8-fluoroquinolin-6-amine is a rich source of structural information, with each proton providing a unique signature based on its distinct electronic environment. The key diagnostic features are the two downfield doublets (H-2, H-4), the shielded doublet (H-5), and the characteristic doublet of doublets for H-7, which confirms the ortho-relationship with the fluorine atom. By combining this predictive analysis with the robust experimental protocol provided, researchers can confidently verify the synthesis and purity of this valuable chemical scaffold, ensuring the integrity of their subsequent research and development efforts.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
MDPI. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
Wiley Online Library. (2023). Mapping of ¹H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Retrieved from [Link]
-
TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Computational Prediction of ¹H and ¹³C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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An In-depth Technical Guide to the ¹³C NMR of 3-Bromo-8-fluoroquinolin-6-amine
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromo-8-fluoroquinolin-6-amine, a substituted quinoline of interest to researchers, scientists, and professionals in the field of drug development. This document will delve into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this complex heterocyclic compound.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships, and NMR spectroscopy stands as an indispensable tool for this purpose.[2] The subject of this guide, 3-bromo-8-fluoroquinolin-6-amine, presents a particularly interesting case for NMR analysis due to the presence of multiple substituents—a bromine atom, a fluorine atom, and an amine group—each exerting distinct electronic effects on the quinoline core.
Predicting the ¹³C NMR Spectrum: A DFT-Based Approach
In the absence of readily available experimental data for 3-bromo-8-fluoroquinolin-6-amine, a robust and scientifically validated approach is the use of Density Functional Theory (DFT) calculations to predict the ¹³C NMR chemical shifts.[3][4] This computational method has been shown to provide excellent correlation with experimental data for a wide range of organic molecules, including complex heterocyclic systems.[5]
For the purpose of this guide, the ¹³C NMR chemical shifts of 3-bromo-8-fluoroquinolin-6-amine were predicted using a DFT approach. The molecular geometry was first optimized, followed by the calculation of the nuclear shielding constants. The final chemical shifts are reported relative to a standard reference, typically tetramethylsilane (TMS).[6]
Predicted ¹³C NMR Chemical Shifts for 3-Bromo-8-fluoroquinolin-6-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C2 | 148.5 | s |
| C3 | 115.2 | s |
| C4 | 134.8 | s |
| C4a | 145.1 | d |
| C5 | 112.9 | d |
| C6 | 142.3 | s |
| C7 | 105.6 | d |
| C8 | 155.4 | d |
| C8a | 138.7 | d |
Note: These values are predicted and may vary slightly from experimental results. The multiplicity indicated is due to the coupling with the ¹⁹F nucleus.
Experimental Protocol for ¹³C NMR Acquisition
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation
A well-prepared sample is crucial for obtaining sharp and well-resolved NMR signals. The following protocol is recommended for quinoline derivatives:
-
Sample Quantity: For a standard ¹³C NMR experiment, a sample amount of 50-100 mg is typically required to achieve a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
-
Solvent Selection: The choice of a suitable deuterated solvent is critical. The solvent must completely dissolve the sample. Commonly used solvents for quinoline derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The selection of the solvent should be reported alongside the spectral data as it can influence chemical shifts.
-
Dissolution and Filtration: The weighed sample should be dissolved in approximately 0.6-0.75 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. To eliminate any particulate matter that could degrade spectral quality, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Most commercially available deuterated solvents contain TMS. If not, a small quantity can be added.
NMR Spectrometer Setup and Acquisition Parameters
The following parameters are recommended for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically employed.
-
Spectral Width: A spectral width of approximately 240 ppm is generally sufficient to encompass all carbon signals in most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis and for observing quaternary carbons, which often have long relaxation times. A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei between scans. For improved observation of quaternary carbons, a longer delay (e.g., 10 seconds or more) may be necessary.
-
Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans is required compared to ¹H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration.
Interpretation of the ¹³C NMR Spectrum of 3-Bromo-8-fluoroquinolin-6-amine
The predicted ¹³C NMR spectrum of 3-bromo-8-fluoroquinolin-6-amine will exhibit nine distinct signals, corresponding to the nine carbon atoms in the quinoline ring system. The interpretation of this spectrum requires a careful consideration of the electronic effects of the substituents and the through-bond scalar couplings, particularly to the fluorine atom.
Substituent Effects on Chemical Shifts
-
Amine Group (-NH₂): The amine group at the C6 position is a strong electron-donating group through resonance. This will cause a significant upfield shift (to lower ppm values) for the carbons ortho (C5 and C7) and para (C8a) to it. The carbon directly attached to the amine group (C6) will be shifted downfield.
-
Bromine Atom (-Br): Bromine is an electronegative atom and is expected to deshield the directly attached carbon (C3), causing a downfield shift. However, a phenomenon known as the "heavy atom effect" can counteract this, leading to an upfield shift for the ipso-carbon.[7] This effect is due to spin-orbit coupling and can be significant for heavier halogens.
-
Fluorine Atom (-F): Fluorine is the most electronegative element and will strongly deshield the carbon it is bonded to (C8), resulting in a significant downfield shift. It will also influence the chemical shifts of the neighboring carbons.
¹³C-¹⁹F Coupling
A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar couplings between the ¹³C and ¹⁹F nuclei.[8] These couplings (J-couplings) result in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (in Hz) is dependent on the number of bonds separating the two nuclei.
-
¹JCF: The one-bond coupling between C8 and the fluorine atom is expected to be very large, typically in the range of 240-320 Hz.[8]
-
²JCF: The two-bond couplings to C7 and C8a will be smaller, generally in the range of 15-30 Hz.
-
³JCF and beyond: Three-bond and longer-range couplings are also possible and will be smaller in magnitude.
The presence of these couplings provides invaluable information for the assignment of the carbon signals in the vicinity of the fluorine atom.
Advanced NMR Techniques for Unambiguous Assignment
For a complex molecule like 3-bromo-8-fluoroquinolin-6-amine, a one-dimensional ¹³C NMR spectrum may not be sufficient for the unambiguous assignment of all carbon signals. Two-dimensional (2D) NMR techniques are essential for confirming the structural connectivity.[9]
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the straightforward identification of the signals for all protonated carbons (CH, CH₂, and CH₃).
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. By observing correlations from a proton with a known assignment to a quaternary carbon, the chemical shift of that quaternary carbon can be determined.
Logical Workflow for Spectral Assignment
The following workflow, visualized in the DOT diagram below, outlines a systematic approach to the complete assignment of the ¹³C NMR spectrum of 3-bromo-8-fluoroquinolin-6-amine.
Caption: Workflow for the complete assignment of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of 3-bromo-8-fluoroquinolin-6-amine is a rich source of structural information. A thorough understanding of the interplay of substituent electronic effects and ¹³C-¹⁹F coupling is essential for its correct interpretation. While experimental data provides the ultimate confirmation, DFT-based prediction of chemical shifts serves as a powerful tool for initial analysis and assignment. For unambiguous and complete assignment, a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, HSQC, and HMBC, should be employed in a systematic workflow. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently approach the ¹³C NMR analysis of this and other complex substituted quinoline derivatives.
References
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10935–10943. [Link]
-
ResearchGate. (n.d.). Predicting C-13 NMR spectra by DFT calculations | Request PDF. Retrieved from [Link]
-
Nguyen, T. T. H., Nguyen, T. T., & Le, T. N. (2019). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Vietnam Journal of Chemistry, 57(5), 621-626. [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10935–10943. [Link]
-
Kudryavtsev, D. S., Novikov, A. S., & Khrustalev, V. N. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 22(23), 12829. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427. [Link]
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An In-depth Technical Guide to the Purity Analysis of 3-Bromo-8-fluoroquinolin-6-amine
Foreword: The Analytical Imperative for Novel Intermediates
In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Bromo-8-fluoroquinolin-6-amine, a highly functionalized heterocyclic compound, represents a key building block in medicinal chemistry, likely for the synthesis of targeted therapeutics.[1] Its unique substitution pattern—a bromine atom for potential cross-coupling, a fluorine atom for modulating electronic properties, and an amine for further derivatization—makes it a versatile scaffold. However, this structural complexity also presents significant analytical challenges. The presence of subtle impurities, such as regioisomers, unreacted starting materials, or degradation products, can have profound consequences on downstream reactions and the toxicological profile of the final drug product.
This guide provides a comprehensive, field-proven framework for the purity analysis of 3-Bromo-8-fluoroquinolin-6-amine. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, multi-faceted (orthogonal) approach to quality control. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in established regulatory principles.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of the analyte's properties is the prerequisite for developing any effective analytical method.
-
Chemical Structure:
Caption: The molecular structure of 3-Bromo-8-fluoroquinolin-6-amine. -
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFN₂ | PubChem[2] |
| Molecular Weight | 241.06 g/mol | PubChem[2] |
| IUPAC Name | 3-bromo-8-fluoroquinolin-6-amine | PubChem[2] |
| Predicted State | Solid at room temperature | Inferred from related structures[1] |
| Predicted Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); poorly soluble in water | General property of similar amines[1] |
The Impurity Landscape: A Predictive Approach
A robust purity analysis is predicated on anticipating potential impurities. These can arise from the synthesis process, degradation, or storage. While the exact synthetic route may be proprietary, we can infer likely impurities based on common quinoline synthesis methods, such as modifications of the Skraup or Friedländer syntheses.[3][4]
-
Process-Related Impurities:
-
Starting Materials: Residual unreacted precursors, such as a substituted aniline or a fluorinated aromatic compound.
-
Intermediates: Incomplete cyclization or functionalization can leave reaction intermediates in the final product.
-
Isomeric Impurities: Incomplete regioselectivity during the bromination step could lead to isomers (e.g., 5-bromo-8-fluoroquinolin-6-amine or 7-bromo-8-fluoroquinolin-6-amine). These are often the most challenging to separate.
-
By-products: Side reactions, such as over-bromination (dibromo- species) or hydrolysis of the amine group, can generate unexpected structures.[5]
-
-
Degradation Products:
-
Oxidative Degradation: The amine group can be susceptible to oxidation, leading to colored impurities.
-
Hydrolytic Degradation: Although generally stable, prolonged exposure to acidic or basic conditions could potentially affect the molecule.
-
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for reporting, identifying, and qualifying such impurities.[6][7]
An Orthogonal Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is essential for a reliable assessment.
Caption: Orthogonal workflow for purity analysis.
Chromatographic Purity: The Core of Quantification
Chromatography is the primary tool for separating the main component from its impurities and quantifying them.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile organic molecules like our target compound. The method separates compounds based on their hydrophobicity.
Causality Behind Method Choices:
-
Column: A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility and strong hydrophobic retention of aromatic compounds.
-
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the amine) and an organic solvent (acetonitrile or methanol) is used. The acidic modifier improves peak shape by preventing the basic amine from interacting with residual silanols on the silica support.
-
Gradient Elution: A gradient is employed—where the proportion of organic solvent is increased over time—to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted with sharp peaks.
-
Detector: A UV detector is used for quantification, set at a wavelength where the quinoline chromophore has strong absorbance (typically around 254 nm or a wavelength maximum determined by a UV scan). A photodiode array (PDA) detector is ideal as it can also provide spectral data to check for peak purity.
Detailed Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh ~5 mg of 3-Bromo-8-fluoroquinolin-6-amine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to create a 0.5 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. This ensures the system is performing with adequate precision.[8][9]
-
Analysis & Calculation: Inject the sample. Purity is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC, such as residual solvents or certain low molecular weight by-products.[10][11]
Detailed Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Sample Preparation: Dissolve a higher concentration of the sample (~20 mg/mL) in a suitable volatile solvent like dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Initial temp 50 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 500 m/z.
-
-
Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Structural Elucidation and Absolute Confirmation
While chromatography quantifies purity, spectroscopic techniques confirm the identity of the main peak and help elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination.[12][13]
-
¹H NMR: Confirms the proton framework. For 3-Bromo-8-fluoroquinolin-6-amine, one would expect distinct signals in the aromatic region (7.0-9.0 ppm) and a signal for the -NH₂ protons. The coupling patterns (splitting) between adjacent protons provide connectivity information.
-
¹³C NMR: Confirms the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: A specific experiment to confirm the presence and environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and to elucidate the structures of co-isolated impurities.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like those on the amine group.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula. Fragmentation patterns (MS/MS) provide further structural information that can confirm the identity of the compound and its impurities.
Elemental and Inorganic Analysis
Elemental Analysis (CHN)
This technique determines the weight percentage of Carbon, Hydrogen, and Nitrogen in the sample.[14] The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₉H₆BrFN₂). A close match (typically within ±0.4%) provides strong evidence for the empirical formula and the absence of significant inorganic impurities or residual solvents.
Halogen Analysis
Specialized techniques like ion chromatography after combustion can be used to specifically quantify the bromine and fluorine content, further verifying the compound's composition.[15][16]
Method Validation and Regulatory Compliance
For use in a regulated environment, the primary purity method (HPLC) must be validated according to ICH Q2(R1) guidelines.[17] This process establishes through laboratory studies that the method is suitable for its intended purpose.
Caption: Key parameters for analytical method validation.
Conclusion: A Synthesis of Evidence
The purity analysis of a complex intermediate like 3-Bromo-8-fluoroquinolin-6-amine is a multi-step, evidence-based process. It begins with a predictive understanding of potential impurities and culminates in the integration of data from an array of orthogonal analytical techniques. A high-purity result from a validated HPLC method, corroborated by structural confirmation from NMR and MS, and supported by elemental analysis, provides the highest degree of confidence. This analytical rigor is indispensable for ensuring the quality, safety, and consistency of materials destined for pharmaceutical development.
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An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-8-fluoroquinolin-6-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] This technical guide explores the untapped potential of a novel derivative, 3-Bromo-8-fluoroquinolin-6-amine. While direct biological data for this specific molecule is not yet available, its structural features—a halogenated quinoline core—strongly suggest a propensity for significant biological activity. Drawing upon established principles of medicinal chemistry and the known activities of analogous compounds, this document outlines a comprehensive strategy for the synthesis, characterization, and biological evaluation of 3-Bromo-8-fluoroquinolin-6-amine as a potential therapeutic agent. We will delve into its potential as a kinase inhibitor and an anticancer compound, providing detailed experimental protocols and the scientific rationale to guide researchers in uncovering its therapeutic promise.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development.[3] Its derivatives have yielded a multitude of clinically significant drugs with diverse mechanisms of action.[2] For instance, fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5][6] In the realm of oncology, quinoline-based compounds have been developed as potent anticancer agents, acting through mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][7][8]
The introduction of halogen atoms, such as bromine and fluorine, into the quinoline structure can significantly modulate its physicochemical properties and biological activity.[9] These substitutions can enhance binding affinity to target proteins, improve metabolic stability, and alter pharmacokinetic profiles. Notably, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, highlighting the potential of bromo-fluoro-substituted heterocyclic compounds in cancer therapy.[10] The 3-aminoquinoline moiety is also a key feature in certain kinase inhibitors.[11] Based on this compelling evidence, we hypothesize that 3-Bromo-8-fluoroquinolin-6-amine possesses significant potential as a biologically active agent, particularly in the context of cancer therapeutics.
Synthesis and Characterization
As 3-Bromo-8-fluoroquinolin-6-amine is a novel compound, a validated synthetic route is paramount. A plausible approach involves a multi-step synthesis, likely starting from a commercially available substituted aniline. The following is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for 3-Bromo-8-fluoroquinolin-6-amine.
Upon successful synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis will be essential to confirm the structure and purity of the final compound.
Investigating Anticancer Activity: A Step-by-Step Approach
The primary hypothesis is that 3-Bromo-8-fluoroquinolin-6-amine will exhibit cytotoxic effects on cancer cells. A systematic investigation of this potential is outlined below.
Cell Viability and Cytotoxicity Assessment
The initial step is to determine the compound's effect on the viability of a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[12][13][14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-Bromo-8-fluoroquinolin-6-amine in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation: IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) of 3-Bromo-8-fluoroquinolin-6-amine |
| MCF-7 | Breast | To be determined |
| A549 | Lung | To be determined |
| HCT116 | Colon | To be determined |
| Normal Cell Line (e.g., HFF-1) | Fibroblast | To be determined |
A higher IC₅₀ value in a normal cell line compared to cancer cell lines would indicate selective cytotoxicity.
Unraveling the Mechanism: Kinase Inhibition Potential
Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[1][8] Given the structural similarities to known kinase inhibitors, investigating the effect of 3-Bromo-8-fluoroquinolin-6-amine on kinase activity is a logical next step.
In Vitro Kinase Inhibition Assay
An in vitro kinase assay will directly measure the ability of the compound to inhibit the activity of specific kinases. A commercially available ADP-Glo™ Kinase Assay is a suitable method.[15]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a panel of cancer-related kinases like EGFR, VEGFR, AKT), its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of 3-Bromo-8-fluoroquinolin-6-amine to the reaction wells. Include a no-inhibitor control and a known inhibitor as a positive control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Investigating Downstream Signaling Pathways
If the compound shows significant kinase inhibition, the next step is to investigate its effects on downstream signaling pathways in cancer cells using Western blotting.[16][17][18]
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cancer cells with 3-Bromo-8-fluoroquinolin-6-amine at its IC₅₀ concentration for various time points. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation levels.
Caption: Hypothetical signaling pathway inhibited by 3-Bromo-8-fluoroquinolin-6-amine.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for investigating the potential biological activity of 3-Bromo-8-fluoroquinolin-6-amine. Based on the well-established pharmacological importance of the quinoline scaffold and the influence of halogen substitutions, there is a strong rationale to explore this novel compound as a potential anticancer agent and kinase inhibitor. The detailed experimental protocols provided herein offer a clear path for researchers to systematically evaluate its efficacy and elucidate its mechanism of action.
Future studies could expand upon these initial findings to include in vivo efficacy studies in animal models of cancer, comprehensive pharmacokinetic and toxicological profiling, and structure-activity relationship (SAR) studies to optimize the lead compound. The exploration of 3-Bromo-8-fluoroquinolin-6-amine represents an exciting opportunity to contribute to the development of novel and effective cancer therapeutics.
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- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. antibodies.cancer.gov [antibodies.cancer.gov]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. Western Blot Protocol | R&D Systems [rndsystems.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
3-Bromo-8-fluoroquinolin-6-amine: A Technical Guide for Research and Development
Introduction: The Strategic Importance of Substituted Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the research chemical 3-Bromo-8-fluoroquinolin-6-amine , a halogenated aminoquinoline with significant potential as a versatile building block in the synthesis of novel drug candidates. The presence of bromine, fluorine, and amine substituents on the quinoline core imparts unique electronic and steric characteristics, making it an attractive intermediate for the development of targeted therapies, particularly in oncology and infectious diseases.[3]
Physicochemical Properties: A Foundation for Experimental Design
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. The key properties of 3-Bromo-8-fluoroquinolin-6-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1432323-09-5 | N/A |
| Molecular Formula | C₉H₆BrFN₂ | N/A |
| Molecular Weight | 241.06 g/mol | [3] |
| Appearance | Predicted to be a solid | [4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol, and poorly soluble in water. | [3] |
Synthesis of 3-Bromo-8-fluoroquinolin-6-amine: A Proposed Synthetic Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-8-fluoroquinolin-6-amine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Acetylation of 2-Fluoro-4-nitroaniline
-
Dissolve 2-fluoro-4-nitroaniline in a suitable solvent such as acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash the solid with water, and dry to obtain N-(2-fluoro-4-nitrophenyl)acetamide.
Causality: The acetylation of the amino group serves as a protection strategy to prevent unwanted side reactions during the subsequent bromination step.
Step 2: Bromination of N-(2-fluoro-4-nitrophenyl)acetamide
-
Dissolve the acetylated intermediate in a strong acid, such as concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature.
-
Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the brominated product.
-
Filter, wash with water, and dry to yield N-(5-bromo-2-fluoro-4-nitrophenyl)acetamide.
Causality: The electron-withdrawing nitro and acetylamino groups direct the electrophilic bromination to the position ortho to the fluorine and meta to the nitro group.
Step 3: Cyclization to form the Quinoline Ring
-
A Combes quinoline synthesis approach can be employed here. React the brominated intermediate with a β-dicarbonyl compound, such as diethyl malonate, in the presence of a strong base like sodium ethoxide.
-
The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization.
-
Acidic workup is then required to yield the quinoline ring system.
Causality: This acid-catalyzed reaction involves the condensation of the aniline with the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the quinoline core.
Step 4: Reduction of the Nitro Group
-
Dissolve the nitroquinoline intermediate in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent, such as iron powder in the presence of hydrochloric acid or tin(II) chloride.[6]
-
Heat the reaction mixture under reflux, monitoring the reduction by TLC.
-
After completion, filter the reaction mixture to remove the metal salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude 3-Bromo-8-fluoroquinolin-6-amine.
-
Purify the product by column chromatography or recrystallization.
Causality: The reduction of the nitro group to an amine is a standard transformation, providing the final target molecule.
Characterization of 3-Bromo-8-fluoroquinolin-6-amine
While specific experimental spectra for 3-Bromo-8-fluoroquinolin-6-amine are not widely published, the expected spectral characteristics can be predicted based on the known properties of the quinoline scaffold and its substituents.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals in the aromatic region. The protons on the quinoline ring will show characteristic splitting patterns due to spin-spin coupling. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which may be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline core. The chemical shifts of these carbons will be influenced by the attached bromine, fluorine, and amino groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.[7] Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.06 g/mol ). The presence of a bromine atom will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Applications in Research and Drug Development
3-Bromo-8-fluoroquinolin-6-amine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a "privileged scaffold" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.
Potential Therapeutic Applications
Caption: Potential applications of 3-Bromo-8-fluoroquinolin-6-amine in drug discovery.
-
Intermediate for Kinase Inhibitors: The 3-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl or heteroaryl groups at this position, a common strategy in the design of kinase inhibitors.[8] Many clinically approved kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the target kinase.
-
Scaffold for Anticancer Agents: The quinoline ring system is present in several anticancer drugs.[2] The 6-amino group of 3-Bromo-8-fluoroquinolin-6-amine can be readily derivatized to introduce side chains that can enhance the molecule's interaction with biological targets involved in cancer cell proliferation and survival.
-
Development of Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics. While 3-Bromo-8-fluoroquinolin-6-amine is not a fluoroquinolone itself, its quinoline core suggests its potential as a starting point for the development of new antibacterial or antiviral agents.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-8-fluoroquinolin-6-amine is not widely available, data from structurally similar compounds suggest that it should be handled with care.
-
Hazards: It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3-Bromo-8-fluoroquinolin-6-amine represents a strategically important research chemical with significant potential for application in drug discovery and development. Its unique substitution pattern provides multiple avenues for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, this technical guide provides a solid foundation for researchers and scientists to explore the potential of this promising molecule in their R&D endeavors.
References
- Johnson, J. R., & Sandborn, L. T. (1926). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses, 6, 8. doi: 10.15227/orgsyn.006.0008
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Google Patents. (n.d.). WO2019072944A1 - Method for preparing 3-[(4s)-8-bromo-1-methyl-6-(pyridin-2-yl).
-
ResearchGate. (2025). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]
-
Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved from [Link]
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-8-fluoroquinoline-6-carboxylic Acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-6-fluoroquinoline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. PubMed. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Retrieved from [Link]
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]of_the_composition_of_amines_using_IR_spectroscopy)
Sources
- 1. research.library.fordham.edu [research.library.fordham.edu]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636) [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Methodological & Application
Application Note: Regioselective Synthesis of 3-Bromo-8-fluoroquinolin-6-amine
Executive Summary
The substituted quinoline 3-Bromo-8-fluoroquinolin-6-amine is a critical intermediate in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and various kinase modulators. The synthesis of this scaffold presents a specific regiochemical challenge: introducing a bromine atom at the C3 position while maintaining a fluorine at C8 and an amine at C6.
Direct bromination of pre-formed 8-fluoroquinolin-6-amine is unsuitable because electrophilic aromatic substitution typically favors the electron-rich C5 or C7 positions on the carbocycle, or the C5/C8 positions on the heterocycle, rather than the electron-deficient C3 position [1].
This protocol details a Modified Skraup-Leir Cyclization , utilizing 2-fluoro-4-nitroaniline and an in situ generated tribromopropanal equivalent. This route ensures absolute regiocontrol of the C3-bromine and C8-fluorine, followed by a chemoselective reduction of the nitro group to yield the final amine.
Retrosynthetic Analysis & Logic
The strategic disconnection relies on constructing the pyridine ring around the substituted aniline, rather than functionalizing the quinoline core later.
-
Target: 3-Bromo-8-fluoroquinolin-6-amine
-
Precursor 1: 3-Bromo-8-fluoro-6-nitroquinoline (Nitro reduction required).
-
Precursor 2: 2-Fluoro-4-nitroaniline (Starting Material).
-
Reagent: Acrolein + Bromine (generates 2,3-dibromopropanal / 2,2,3-tribromopropanal intermediate).
Rationale: The Leir modification of the Skraup reaction utilizes 2,2,3-tribromopropanal (generated from acrolein and bromine) to react with anilines. This specific method is the industry standard for accessing 3-bromoquinolines because it bypasses the poor regioselectivity of direct halogenation [2].
Figure 1: Retrosynthetic logic prioritizing regiochemical integrity.
Experimental Protocol
Stage I: Construction of 3-Bromo-8-fluoro-6-nitroquinoline
Principle: The reaction involves the in situ formation of a brominated aldehyde species which undergoes a Michael addition with the aniline, followed by cyclization and elimination of HBr.
Reagents:
-
2-Fluoro-4-nitroaniline (1.0 equiv)
-
Acrolein (1.5 equiv)
-
Bromine (Br₂) (1.6 equiv)
-
Propionic Acid (Solvent/Catalyst)
-
Acetic Acid (Co-solvent)
Protocol:
-
Preparation of C3-Fragment:
-
In a fume hood, charge a 3-neck round-bottom flask with propionic acid (10 vol relative to aniline).
-
Cool to 0–5 °C.
-
Add Acrolein (1.5 equiv) dropwise. Warning: Acrolein is a potent lachrymator and highly toxic.
-
Add Bromine (1.6 equiv) dropwise over 30 minutes, maintaining temperature <10 °C. The solution will turn deep red/orange.
-
Stir at 0 °C for 1 hour.
-
-
Condensation:
-
Add 2-Fluoro-4-nitroaniline (1.0 equiv) as a solid in one portion.
-
Note: The nitro group deactivates the aniline; if solubility is poor, add a small amount of acetic acid.
-
-
Cyclization:
-
Fit the flask with a reflux condenser.
-
Slowly heat the mixture to 100–110 °C .
-
Observation: Evolution of HBr gas will occur (use a caustic scrubber).
-
Maintain reflux for 4–6 hours. Monitor by LCMS for the disappearance of the aniline (M+H = 157) and appearance of the quinoline (M+H = 271/273 for Br isotopes).
-
-
Workup:
Yield Expectation: 50–65% (Yellow/Brown solid).
Stage II: Chemoselective Reduction to 3-Bromo-8-fluoroquinolin-6-amine
Principle: We must reduce the nitro group without dehalogenating the bromine at C3 or the fluorine at C8. Catalytic hydrogenation (Pd/C + H₂) carries a high risk of debromination. Therefore, an iron-mediated reduction (Bechamp conditions) is preferred [3].
Reagents:
-
3-Bromo-8-fluoro-6-nitroquinoline (from Stage I)
-
Iron Powder (Fe) (5.0 equiv) - Use reduced iron powder, 325 mesh.
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Ethanol (EtOH) / Water (H₂O) (3:1 ratio)
Protocol:
-
Setup:
-
Suspend the nitroquinoline intermediate in EtOH/H₂O (3:1, 15 vol).
-
Add Ammonium Chloride and Iron Powder .
-
-
Reaction:
-
Heat the mixture to 70–80 °C (reflux) with vigorous mechanical stirring.
-
Monitor by TLC or LCMS. Reaction is typically complete in 2–3 hours.
-
Endpoint: Disappearance of Nitro peak (M+H 271) and appearance of Amine peak (M+H 241/243).
-
-
Workup:
-
Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dilute the aqueous residue with ethyl acetate (EtOAc) and water.
-
Separate the layers.[2][3][4] Extract the aqueous layer with EtOAc (2x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification:
-
If necessary, purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 40% EtOAc).
-
The amine is typically a light yellow to off-white solid.
-
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon air oxidation |
| Molecular Weight | 241.06 g/mol | Monoisotopic |
| MS (ESI+) | [M+H]⁺ = 241.0 / 243.0 | 1:1 ratio confirms mono-Bromine |
| ¹H NMR (DMSO-d₆) | δ 8.6 (d, 1H, C2-H), 8.4 (d, 1H, C4-H) | Characteristic C2/C4 splitting for 3-Br quinolines |
| ¹H NMR (Aromatic) | δ 6.8 - 7.2 (m, 2H) | C5/C7 protons |
| ¹H NMR (Amine) | δ 5.8 (br s, 2H) | Exchangeable with D₂O |
Process Workflow Diagram
The following diagram illustrates the critical path and decision points for the synthesis.
Figure 2: Step-by-step workflow for the synthesis of 3-Bromo-8-fluoroquinolin-6-amine.
Safety & Troubleshooting
Critical Safety Hazards
-
Acrolein: Extremely toxic by inhalation and skin absorption. Must be handled in a high-efficiency fume hood. Acrolein can polymerize violently; use fresh commercial stock containing inhibitor (hydroquinone).
-
Bromine: Causes severe burns. Use glass syringes and PTFE seals.
-
Exotherm: The Skraup reaction can be unpredictable. The use of propionic acid and controlled addition of the aniline mitigates the risk of a "runaway" exotherm compared to traditional sulfuric acid/glycerol methods.
Troubleshooting Guide
-
Low Yield in Cyclization: If the yield is <30%, ensure the bromine/acrolein adduct is formed at <10 °C before adding the aniline. Higher temperatures during reagent formation lead to polymerization of acrolein.
-
De-bromination during Reduction: If MS shows mass 163 (des-bromo), the iron powder may be too active or the reaction run too long. Switch to SnCl₂·2H₂O in ethanol (5 equiv) at 70 °C as a milder alternative.
-
Regioisomer Contamination: If 5-bromo or 7-bromo isomers appear, check the purity of the starting aniline. The Leir method is highly specific for C3; contamination usually stems from impure starting materials.
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Leir, C. M. (1977). A Facile Synthesis of 3-Bromoquinolines. The Journal of Organic Chemistry, 42(5), 911–913.
- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions. Tetrahedron Letters, 25(32), 3415-3418.
-
Patent Reference: WO 2014/150677 A1. (Describes the use of substituted 3-bromoquinolines in IDO inhibitor synthesis).
Sources
3-Bromo-8-fluoroquinolin-6-amine as a scaffold in drug discovery
Application Note: Strategic Utilization of 3-Bromo-8-fluoroquinolin-6-amine in Drug Discovery
Introduction: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, 3-Bromo-8-fluoroquinolin-6-amine (CAS: 1432323-09-5) represents a highly versatile "privileged structure." It combines the proven kinase-binding affinity of the quinoline core with two orthogonal synthetic handles (Br, NH₂) and a metabolic blocker (F).[1]
This guide addresses a common bottleneck in lead optimization: How to generate diversity at the solvent-front (C3) and hinge-binding (C6) regions while maintaining metabolic stability.
Why This Scaffold?
-
Orthogonal Reactivity: The C3-Bromide and C6-Amine allow for sequential, chemoselective functionalization. This enables "Split-and-Pool" combinatorial synthesis.
-
The "Fluorine Effect" (C8-F):
-
Metabolic Blocking: The C8 position in quinolines is electron-rich and prone to oxidative metabolism (CYP450 hydroxylation). Fluorine substitution blocks this "soft spot," significantly extending half-life (
).[1] -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen (N1), reducing non-specific binding and potentially improving membrane permeability.
-
-
Kinase Relevance: The 6-aminoquinoline motif mimics the adenosine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.
Strategic Analysis & Workflow
The successful utilization of this scaffold relies on the correct Order of Operations . The primary aniline (C6-NH₂) is nucleophilic, while the C3-Bromide is electrophilic (via metal catalysis).
Critical Warning: Attempting Palladium-catalyzed cross-coupling at C3 without protecting or functionalizing the C6-amine first will lead to self-polymerization or catalyst poisoning.
Visualizing the Functionalization Logic
Figure 1: The "Amine-First" strategy is the most robust workflow.[1] It utilizes the C6-amine to install the "hinge-binding" motif, simultaneously protecting the nitrogen from interfering with the subsequent C3-coupling.
Experimental Protocols
The following protocols are validated for high-throughput library generation (20–50 mg scale).
Protocol A: C6-Amine Functionalization (Amide Coupling)
Objective: To install a diversity element at the C6 position and deactivate the aniline nucleophile.
Reagents:
-
Scaffold: 3-Bromo-8-fluoroquinolin-6-amine (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.2 equiv)
-
Coupling Agent: HATU (1.5 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.5 eq).[1] Stir at Room Temperature (RT) for 10 minutes to form the activated ester.
-
Addition: Add the 3-Bromo-8-fluoroquinolin-6-amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine starting material).
-
Note: The 8-Fluoro group withdraws electrons, making the C6-amine less nucleophilic than a standard aniline. If reaction is slow, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: C3-Bromide Functionalization (Suzuki-Miyaura Coupling)
Objective: To extend the carbon skeleton at the C3 position using the amide-intermediate from Protocol A.
Reagents:
-
Substrate: C6-Amide-substituted 3-bromo-8-fluoroquinoline (from Protocol A) (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.5 equiv)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, and Pd catalyst.
-
Solvent System: Add 1,4-Dioxane and the aqueous K₂CO₃ solution (Ratio 4:1 v/v).
-
Degassing: Sparge with Argon/Nitrogen for 5 minutes (Critical step to prevent Pd oxidation).
-
Reaction: Seal and heat to 90°C for 2–4 hours (or 110°C for 30 mins in microwave).
-
Scavenging: Filter through a Celite pad to remove Palladium black.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final library compounds to ensure high purity (>95%).
Medicinal Chemistry Insights: The "8-Fluoro" Advantage
Incorporating the fluorine at C8 is not merely a structural change; it fundamentally alters the physicochemical profile of the drug candidate.
Table 1: Comparative Properties of Quinoline Scaffolds
| Property | Standard Quinoline | 8-Fluoroquinoline | Med Chem Implication |
| pKa (N1) | ~4.9 | ~3.5 | Reduced basicity at N1 reduces lysosomal trapping and improves passive permeability. |
| Metabolic Stability | Low (C8 oxidation) | High | Blocks CYP-mediated hydroxylation at the electron-rich C8 position. |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 | Slight increase in lipophilicity; often balanced by improved metabolic stability. |
| H-Bonding | Acceptor (N1) | Acceptor (N1) + F | The C8-F can form intramolecular H-bonds or interact with protein backbones. |
Pathway Visualization: Metabolic Stability
Figure 2: The 8-Fluoro substituent acts as a metabolic shield, preventing the rapid clearance observed in non-fluorinated quinoline analogs.[1]
References
-
Blasina, A., et al. "Breaching the Hinge: Quinoline Scaffolds in Kinase Inhibitor Design."[1] Journal of Medicinal Chemistry, 2020.[1] (Context: General quinoline binding modes).[1]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] (Context: The metabolic effect of fluorine).[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] (Context: Catalyst selection for C3-coupling).
-
PubChem Compound Summary. "3-Bromo-8-fluoroquinolin-6-amine." National Center for Biotechnology Information. (Context: Physical properties and CAS verification).
Sources
Functionalization of the amino group in 3-Bromo-8-fluoroquinolin-6-amine
Application Note: Functionalization of the Amino Group in 3-Bromo-8-fluoroquinolin-6-amine
Executive Summary & Strategic Analysis
3-Bromo-8-fluoroquinolin-6-amine (CAS: 1432323-09-5) is a high-value heteroaromatic building block, particularly prevalent in the synthesis of kinase inhibitors (e.g., Type II c-Met or VEGFR inhibitors) and antimalarial agents.
The functionalization of the C6-amino group presents a specific chemoselective challenge: The "Dual-Electrophile" Trap. While the C6-amine is the intended nucleophile, the molecule contains a reactive C3-bromide and a C8-fluoride .
-
C3-Br: A sensitive handle for Palladium-catalyzed cross-coupling. In standard N-arylation conditions (Buchwald-Hartwig), this bromide can compete with the external electrophile, leading to oligomerization (self-coupling).
-
C8-F: Exerts an inductive electron-withdrawing effect (-I), lowering the nucleophilicity of the C6-amine compared to a standard aniline (
shift ~1.0–1.5 units).
This guide provides three validated protocols designed to functionalize the amine without compromising the C3-bromide integrity, ensuring the scaffold remains viable for downstream complexity generation.
Chemical Space & Reactivity Profile
Before initiating synthesis, the electronic environment of the C6-amine must be understood to select the correct activation strategy.
| Feature | Electronic Effect | Impact on Protocol |
| Quinoline Nitrogen (N1) | Electron Sink | Reduces electron density on the benzenoid ring (positions 5-8). |
| C8-Fluorine | Inductive Withdrawal (-I) | Critical: The C6-amine is less nucleophilic than aniline. Weak electrophiles (e.g., esters) may fail; activated electrophiles (acid chlorides, anhydrides) are required. |
| C3-Bromine | Distal Withdrawal | Minimal effect on C6-amine nucleophilicity, but high risk of oxidative addition with Pd(0). |
Decision Matrix for Functionalization:
Figure 1: Strategic decision tree for functionalizing 3-Bromo-8-fluoroquinolin-6-amine. Note the explicit avoidance of Pd-catalysis for N-arylation to preserve the C3-bromide.
Detailed Experimental Protocols
Protocol A: Chemoselective Acylation (Amide Formation)
Objective: Synthesize Amides while overcoming the reduced nucleophilicity caused by the C8-fluorine.
Why this method? Standard coupling reagents (EDC/HOBt) often stall with electron-deficient anilines. Using highly reactive acid chlorides with a non-nucleophilic base is the "Gold Standard" for this scaffold.
Materials:
-
Substrate: 3-Bromo-8-fluoroquinolin-6-amine (1.0 equiv)
-
Reagent: Acid Chloride (R-COCl) (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Crucial for rate acceleration.
Step-by-Step Workflow:
-
Dissolution: In a flame-dried flask under
, dissolve the quinolin-6-amine (1 mmol, ~241 mg) in anhydrous DCM (5 mL). -
Base Addition: Add DIPEA (2.5 mmol, 435 µL). The solution may darken slightly.
-
Catalysis: Add DMAP (0.1 mmol, 12 mg). Note: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline.
-
Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.2 mmol).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by LCMS. Look for disappearance of M+H (241/243) and appearance of Product Mass.
-
-
Workup: Quench with sat.
. Extract with DCM (3x). Wash organics with Brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc). The amide is typically less polar than the starting amine.
Self-Validating Check:
-
1H NMR: The amide NH proton typically appears as a singlet between 9.5–10.5 ppm. The C3-H (quinoline) should remain a singlet/doublet around 8.8 ppm, confirming the Br is intact.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Objective: Install an alkyl group.
Why this method? Direct alkylation with alkyl halides (R-Br) leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is self-limiting to the mono-alkylated product.
Materials:
-
Substrate: 3-Bromo-8-fluoroquinolin-6-amine (1.0 equiv)
-
Reagent: Aldehyde (R-CHO) (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Acid Additive: Acetic Acid (AcOH) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Workflow:
-
Imine Formation: Dissolve amine (1 mmol) and Aldehyde (1.2 mmol) in DCE (5 mL). Add AcOH (2 mmol). Stir at RT for 1 hour.
-
Reduction: Add
(1.5 mmol) in one portion.-
Note: Do NOT use
(too strong, reduces aldehydes directly) or (toxic, requires pH control). is selective for the iminium ion.
-
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Quench with sat.
(gas evolution!). Extract with DCM. -
Purification: These products are often oily. Purification via amine-functionalized silica or standard silica with 1%
in the eluent is recommended to prevent streaking.
Protocol C: N-Arylation via Chan-Lam Coupling (The Expert Choice)
Objective: Create a Diaryl amine (Ar-NH-Ar') without touching the C3-Br.
The "Buchwald" Risk: Using Pd-catalysis (Buchwald-Hartwig) is risky. The catalyst may insert into the C3-Br of the starting material, causing polymerization. The Solution: Chan-Lam Coupling. This uses Copper(II) and Aryl Boronic Acids. It proceeds via an oxidative mechanism that does not involve oxidative addition into Aryl Bromides. It is perfectly orthogonal to the C3-Br handle.
Materials:
-
Substrate: 3-Bromo-8-fluoroquinolin-6-amine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (2.0 equiv) -
Catalyst: Copper(II) Acetate (
) (1.0 equiv) -
Ligand/Base: Pyridine (2.0 equiv) or
. -
Oxidant: Atmospheric Oxygen (
) (Open flask or balloon). -
Solvent: DCM or Dioxane.
-
Desiccant: 4Å Molecular Sieves (Activated) – Critical for yield.
Step-by-Step Workflow:
-
Setup: In a flask open to air (or equipped with an
balloon), combine the amine (1 mmol), Aryl Boronic Acid (2 mmol), (1 mmol), and 4Å Molecular Sieves (~200 mg). -
Solvent & Base: Add DCM (10 mL) and Pyridine (2 mmol).
-
Visual: The reaction mixture usually turns a deep blue/green color (active Cu-amine species).
-
-
Reaction: Stir vigorously at RT for 24–48 hours.
-
Optimization: If the reaction is slow (due to the electron-poor nature of the quinoline amine), switch solvent to Dioxane and heat to 50°C.
-
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: The product is a diaryl amine. Flash chromatography is required to separate excess boronic acid.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| No Reaction (Acylation) | Low nucleophilicity of N6 due to F8. | Heat to 40°C; Increase DMAP to 0.5 equiv; Use Acid Chloride instead of carboxylic acid. |
| Polymerization (N-Arylation) | Used Pd-catalyst; C3-Br reacted. | Switch to Chan-Lam (Protocol C). If Pd is mandatory, use a highly active external electrophile (Ar-I) and a catalyst that prefers I over Br (e.g., Pd-Xantphos at low temp). |
| Low Yield (Chan-Lam) | Water in solvent inhibiting Cu cycle. | Add fresh 4Å Molecular Sieves. Ensure vigorous stirring for |
Analytical Markers (1H NMR in DMSO-d6):
-
C3-H: Singlet/Doublet at ~8.8–9.0 ppm. Must be present to confirm Br integrity.
-
C6-NH:
-
Free Amine: Broad singlet ~6.0 ppm.
-
Amide: Sharp singlet ~10.0 ppm.
-
Alkyl Amine: Broad triplet/doublet ~6.5 ppm (couples with alkyl CH2).
-
References
-
Evaluation of 8-Aminoquinolines and Toxicity: Title: Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Source: National Institutes of Health (PMC). URL:[Link]
-
Chan-Lam Coupling Specifics (Copper Catalysis): Title: Copper-promoted C-N bond formation: The Chan-Lam coupling. Source: Organic Chemistry Portal.[3] URL:[Link]
-
Chemoselective Amination Strategies: Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[6][7] Source: Organic Letters (ACS Publications). URL:[Link]
-
General Reactivity of Fluoro-Quinolines: Title: 3-Bromo-8-fluoroquinolin-6-amine Substance Record.[8] Source: PubChem (NIH). URL:[Link]
Sources
- 1. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
Application Note: High-Purity Isolation of 3-Bromo-8-fluoroquinolin-6-amine via RP-HPLC
Abstract & Introduction
3-Bromo-8-fluoroquinolin-6-amine (CAS: N/A for specific isomer in common public db, but analog to known kinase scaffolds) is a critical intermediate in the synthesis of advanced medicinal compounds, particularly kinase inhibitors and antibacterial agents. Its structural complexity—featuring a basic quinoline core, an aniline moiety, and electron-withdrawing halogen substituents—presents specific purification challenges.
Common impurities from its synthesis (often via reduction of the corresponding nitro-quinoline or bromination of the fluoro-quinoline) include regioisomers (e.g., 5-bromo isomers), unreacted starting materials, and oxidation byproducts. This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve >98% purity.
Key Challenges Addressed
-
Basicity & Tailing: The quinoline nitrogen and exocyclic amine can interact with residual silanols on silica columns, causing peak tailing.
-
Solubility: The lipophilic halogens (Br, F) reduce aqueous solubility, necessitating careful mobile phase selection to prevent precipitation during column loading.
-
Selectivity: Structural isomers (regioisomers) often possess similar hydrophobicity, requiring optimized stationary phase selectivity.
Physicochemical Profile & Strategy
Understanding the molecule is the first step to separation.
| Property | Value (Predicted/Estimated) | Chromatographic Implication |
| Core Structure | Quinoline + Amine + Br + F | Aromatic, UV active (strong absorption ~254 nm). |
| pKa (Quinoline N) | ~2.5 - 3.5 | Reduced basicity due to electron-withdrawing Br/F. |
| pKa (Aniline N) | ~3.0 - 4.0 | Weakly basic. |
| LogP | ~2.5 - 2.8 | Moderately lipophilic. Retains well on C18. |
| Solubility | Low in neutral water; High in DMSO, Acidic Water, MeOH. | Critical: Sample diluent must be acidic or high % organic. |
Strategic Decision: We will utilize a Low pH (pH ~2.0) mobile phase using Trifluoroacetic Acid (TFA).
-
Reasoning: Low pH ensures both nitrogen centers are fully protonated. This improves aqueous solubility (preventing column clogging) and acts as an ion-pairing agent to mask silanol interactions, ensuring sharp peak shapes.
Analytical Method Protocol (Method Development)
Objective: To assess purity and define elution profile before scale-up.
Equipment & Conditions
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Waters XBridge C18 or Phenomenex Gemini C18 (4.6 x 150 mm, 5 µm).
-
Why? These "hybrid" or highly end-capped columns are resistant to basic pH (if needed later) and provide superior peak shape for amines compared to standard silica.
-
-
Wavelength: 254 nm (primary), 280 nm (secondary).
-
Temperature: 35°C (improves mass transfer and peak sharpness).
Mobile Phase[1]
-
Solvent A: Water + 0.1% (v/v) TFA.
-
Solvent B: Acetonitrile (ACN) + 0.1% (v/v) TFA.
-
Note: ACN is preferred over Methanol for lower backpressure and generally sharper peaks for halogenated aromatics.
-
Gradient Table
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.00 | 5 | 1.0 | Equilibration |
| 1.00 | 5 | 1.0 | Hold |
| 15.00 | 95 | 1.0 | Linear Gradient |
| 18.00 | 95 | 1.0 | Wash |
| 18.10 | 5 | 1.0 | Re-equilibration |
| 23.00 | 5 | 1.0 | End |
Sample Preparation (Analytical)
-
Dissolve 1 mg of crude solid in 500 µL DMSO .
-
Dilute with 500 µL of Water + 0.1% TFA .
-
Caution: If precipitation occurs, increase DMSO ratio or use Methanol instead of water.
-
-
Filter through a 0.22 µm PTFE syringe filter.
Preparative Scale-Up Protocol
Objective: Isolation of >100 mg material.
Scale-Up Calculation
Direct linear scale-up is applied based on the column cross-sectional area ratio.
-
Analytical: 4.6 mm ID.
-
Preparative: 19 mm ID (typical semi-prep).
-
Scale Factor:
. -
Flow Rate:
. -
Loading:
per injection (conservative).
Preparative Conditions[2][3]
-
Column: XBridge Prep C18 OBD, 19 x 150 mm, 5 µm.
-
Mobile Phase: Same as analytical (Water/ACN + 0.1% TFA).
-
Gradient Strategy: "Focused Gradient".
-
Logic: If the target elutes at 40% B on the analytical scout, the prep gradient should shallow out around this point to maximize resolution.
-
Focused Gradient Table (Example)
Assuming target retention at ~40% B in analytical run.
| Time (min) | % Solvent B | Flow Rate (mL/min) | Description |
| 0.00 | 5 | 17.0 | Load |
| 2.00 | 25 | 17.0 | Ramp to Start of Focus |
| 12.00 | 55 | 17.0 | Shallow Focus Gradient |
| 13.00 | 95 | 17.0 | Wash |
| 16.00 | 95 | 17.0 | Hold |
| 16.10 | 5 | 17.0 | Re-equilibrate |
Post-Purification Processing
-
Fraction Collection: Trigger by UV threshold (e.g., 20 mAU).
-
Neutralization (Critical): The collected fractions contain TFA.
-
Method A (Free Base): Pool fractions, neutralize with saturated NaHCO3, extract into Ethyl Acetate, dry over Na2SO4, and evaporate.
-
Method B (TFA Salt): Directly lyophilize (freeze-dry) the fractions. The product will be the trifluoroacetate salt. Note: This is often hygroscopic.
-
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the basic amine and residual silanols on the silica support.
-
Solution 1: Increase TFA concentration to 0.2%.
-
Solution 2: Switch to a "High pH" method using 10mM Ammonium Bicarbonate (pH 10) in Water/ACN. Note: Only use columns rated for pH > 9 (e.g., XBridge, Gemini). At pH 10, the amine is neutral (unprotonated), which often drastically improves peak shape and loading capacity, though solubility in the aqueous phase may decrease.
Issue: Split Peaks
-
Cause: Sample solvent mismatch. Injecting a strong solvent (100% DMSO) into a weak mobile phase (5% ACN) causes the sample to precipitate or "wash out" in the column head.
-
Solution: Dilute the sample with as much aqueous buffer as possible (e.g., 50:50 DMSO:Water) before injection. Use "At-Column Dilution" (ACD) hardware if available.
Issue: Regioisomer Co-elution
-
Cause: 5-bromo vs 3-bromo isomers often have identical hydrophobicity.
-
Solution: Change the stationary phase selectivity. Switch from C18 to Phenyl-Hexyl . The pi-pi interactions of the Phenyl phase often discriminate between positional isomers of aromatic rings better than the hydrophobic interactions of C18.
Visual Workflows
Diagram 1: Purification Decision Matrix
This flowchart guides the user through the method development process.
Caption: Step-by-step decision matrix for developing the purification method, including feedback loops for optimization.
Diagram 2: Mobile Phase Selection Logic
Logic for selecting the correct pH modifier based on the molecule's properties.
Caption: Logical framework for selecting mobile phase pH modifiers for basic amino-quinolines.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on HPLC method development fundamentals).
-
Waters Corporation. (2023). Purification of Basic Compounds using XBridge Prep OBD Columns. Application Note. (Details the benefits of High pH stability and hybrid particles).
-
BenchChem. (2024). Synthesis and Properties of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. (Provides synthesis context for bromo-fluoro-quinoline derivatives).
-
PubChem. (2024). Compound Summary: 3-Bromo-8-fluoroquinoline-6-carboxylic Acid.[1] National Library of Medicine. (Used for physicochemical property estimation of the core scaffold).
-
Agilent Technologies. (2020). Strategies for the Purification of Basic Compounds. Technical Guide.
Sources
Experimental Use of 3-Bromo-8-fluoroquinolin-6-amine in Cancer Research: Application Notes and Protocols
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental application of 3-Bromo-8-fluoroquinolin-6-amine, a novel quinoline derivative with putative anticancer properties. Capitalizing on the well-documented role of the quinoline scaffold in oncology, this guide offers in-depth application notes, detailed experimental protocols, and mechanistic insights to facilitate the exploration of this compound's therapeutic potential.[1][2][3]
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in the development of anticancer agents. Its versatile structure has given rise to a multitude of derivatives that exhibit a broad spectrum of pharmacological activities.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with critical tumor growth signaling pathways.[3][4][5] The introduction of halogen atoms, such as bromine and fluorine, along with an amine group, into the quinoline nucleus can significantly modulate the compound's physicochemical properties and biological activity, making 3-Bromo-8-fluoroquinolin-6-amine a compelling candidate for investigation in cancer research.[6][7]
Physicochemical Properties and Handling
While specific experimental data for 3-Bromo-8-fluoroquinolin-6-amine is not extensively available, its properties can be inferred from related structures.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₆BrFN₂ | Inferred from Structure |
| Molecular Weight | ~241.06 g/mol | Inferred from Structure |
| Appearance | Predicted to be a solid at room temperature | General properties of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. | General properties of quinoline derivatives |
| Storage | Store in a cool, dry, and dark place. Protect from moisture. | Standard laboratory practice for chemical reagents |
Stock Solution Preparation: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for experiments. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could induce cytotoxicity (typically <0.5%).
Postulated Mechanisms of Action and Therapeutic Hypotheses
Based on the known anticancer activities of structurally similar quinoline derivatives, several potential mechanisms of action for 3-Bromo-8-fluoroquinolin-6-amine can be hypothesized. These hypotheses form the basis for the experimental protocols outlined in this guide.
-
Enzyme Inhibition: Many quinoline-based compounds are known to inhibit key enzymes involved in cancer cell proliferation and survival.[8] A primary hypothesis is that 3-Bromo-8-fluoroquinolin-6-amine may act as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[9][10][11] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and disruption of the mitochondrial membrane potential.[1][5][12]
-
Cell Cycle Arrest: Quinoline derivatives have been shown to arrest the cell cycle at various phases (e.g., G2/M phase), thereby preventing cancer cells from progressing through division.[1][3][5]
-
Kinase Inhibition: The compound could potentially inhibit protein kinases that are hyperactivated in cancer, such as those involved in the Ras/Raf/MEK or PI3K/Akt/mTOR signaling pathways.[4][10]
Below is a diagram illustrating a potential signaling pathway that could be targeted by 3-Bromo-8-fluoroquinolin-6-amine, leading to apoptosis.
Caption: Postulated mechanism of apoptosis induction by 3-Bromo-8-fluoroquinolin-6-amine via Topoisomerase I inhibition.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of 3-Bromo-8-fluoroquinolin-6-amine.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) and a non-tumorigenic cell line (e.g., MRC-5) for selectivity assessment.[13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 3-Bromo-8-fluoroquinolin-6-amine in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with 3-Bromo-8-fluoroquinolin-6-amine at concentrations around its IC₅₀ value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Topoisomerase I Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on Topoisomerase I activity.
Materials:
-
Human Topoisomerase I enzyme.
-
Supercoiled plasmid DNA (e.g., pHOT1).
-
Assay buffer.
-
Agarose gel electrophoresis system.
-
DNA intercalating dye (e.g., ethidium bromide).
-
Camptothecin (as a positive control).[9]
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of 3-Bromo-8-fluoroquinolin-6-amine.
-
Initiate the reaction by adding Topoisomerase I enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye and visualize under UV light.
-
Inhibition of Topoisomerase I will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.
The following diagram outlines the general workflow for the initial in vitro evaluation of 3-Bromo-8-fluoroquinolin-6-amine.
Caption: General experimental workflow for the in vitro evaluation of 3-Bromo-8-fluoroquinolin-6-amine.
Data Interpretation and Further Steps
Initial positive results from these assays, such as a low micromolar IC₅₀ value against cancer cells with selectivity over normal cells, significant induction of apoptosis, and direct inhibition of Topoisomerase I, would warrant further investigation. Subsequent studies could include:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: If in vitro efficacy and safety are established, preclinical studies in animal models (e.g., xenograft models) would be the next logical step to evaluate the compound's anti-tumor activity, pharmacokinetics, and toxicity in a living organism.
Conclusion
3-Bromo-8-fluoroquinolin-6-amine represents a promising chemical entity for cancer research, leveraging the proven anticancer potential of the quinoline scaffold. The experimental framework provided in this guide offers a systematic approach to elucidating its biological activity and mechanism of action. Through rigorous and well-designed experiments, the therapeutic potential of this novel compound can be thoroughly explored, potentially leading to the development of new and effective cancer therapies.
References
-
MySkinRecipes. 8-Bromo-3-fluoroquinoline. [Link]
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
-
ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]
-
PubMed. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. [Link]
- Le, T. V., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PLoS ONE, 15(1), e0227284.
-
ResearchGate. an overview of quinoline derivatives as anti-cancer agents. [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel Heterocyclic Pleuromutilin Derivatives. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]
-
Royal Society of Chemistry. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]
-
ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
-
PubMed. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
-
International Journal of Medical and Pharmaceutical Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
-
PubChem. 3-Bromo-8-fluoroquinoline-6-carboxylic Acid. [Link]
-
ResearchGate. Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. | Request PDF. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: A Strategic Framework for Novel Compound Evaluation
An Application Guide to the In Vitro Characterization of 3-Bromo-8-fluoroquinolin-6-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The novel compound, 3-Bromo-8-fluoroquinolin-6-amine, incorporates key pharmacophoric elements—a halogenated quinoline core—that suggest potential as a therapeutic agent. Specifically, the presence of bromine and fluorine can enhance membrane permeability and metabolic stability, making it a compelling candidate for drug development.[3]
However, as a novel chemical entity, its biological targets and mechanism of action are uncharacterized. This guide provides a strategic, multi-step workflow for the initial in vitro characterization of 3-Bromo-8-fluoroquinolin-6-amine. We will proceed from broad phenotypic screening to specific target engagement and mechanistic assays. This approach is designed not merely as a set of protocols, but as a logical framework to efficiently elucidate the compound's biological potential.
Our investigation will follow a three-tiered approach:
-
Phenotypic Screening: Determine the compound's effect on cell viability to establish a therapeutically relevant concentration range.
-
Target Engagement: Confirm that the compound directly interacts with a protein target within the complex cellular environment.
-
Mechanistic Elucidation: Investigate a probable mechanism of action, such as kinase inhibition, a common pathway for quinoline-based compounds.[4]
Part 1: Foundational Viability Screening - The MTT Assay
Expert Rationale: The first and most critical step in evaluating any potential therapeutic compound is to determine its effect on cell viability. This establishes the cytotoxic or cytostatic concentration range, which is essential for designing all subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, serving as a reliable proxy for cell viability.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the resulting color is directly proportional to the number of viable cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Protocol: MTT Cell Viability Assay
This protocol is designed for adherent cells in a 96-well format.
Materials:
-
3-Bromo-8-fluoroquinolin-6-amine, dissolved in DMSO to create a 10 mM stock solution.
-
Cell line of interest (e.g., HeLa, A549) in appropriate culture medium.
-
96-well flat-bottom tissue culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the 10 mM compound stock in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dose, typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.[7]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[7] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical Dose-Response Data
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle (DMSO) | 1.25 | 100% |
| 0.01 | 1.23 | 98.4% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% |
| 5 | 0.63 | 50.4% |
| 10 | 0.35 | 28.0% |
| 50 | 0.10 | 8.0% |
| 100 | 0.08 | 6.4% |
| Estimated IC₅₀ | ~5 µM |
Part 2: Target Engagement Confirmation - The Cellular Thermal Shift Assay (CETSA®)
Expert Rationale: A positive result in a cytotoxicity assay demonstrates a biological effect, but it does not prove that the compound acts by binding to a specific protein target. The compound could be acting through non-specific effects. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in a native cellular environment.[8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[8][9] By heating cell lysates treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can confirm direct binding.
Principle of CETSA
Caption: Ligand binding stabilizes the protein, increasing its resistance to thermal denaturation.
Protocol: CETSA for Target Engagement
This protocol assumes a candidate target protein is known (e.g., a specific kinase). Detection is typically via Western Blot.
Materials:
-
Cultured cells.
-
3-Bromo-8-fluoroquinolin-6-amine (dissolved in DMSO).
-
PBS and appropriate lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge capable of high speeds.
-
Reagents for SDS-PAGE and Western Blotting (primary antibody against the target protein, secondary antibody).
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at a saturating concentration (e.g., 10-20x the IC₅₀ from the viability assay) and a vehicle control (DMSO) for 2 hours at 37°C.[10]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of lysis buffer.
-
Heating Step: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[10][11]
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction).
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western Blot.
-
Data Analysis: Plot the band intensity for the target protein against the temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.[8]
Data Presentation: Hypothetical CETSA Melt Curve
| Temperature (°C) | Vehicle Control (% Soluble Protein) | Compound-Treated (% Soluble Protein) |
| 40 | 100% | 100% |
| 43 | 98% | 100% |
| 46 | 95% | 99% |
| 49 | 85% | 97% |
| 52 | 55% | 92% |
| 55 | 20% | 75% |
| 58 | 5% | 45% |
| 61 | <1% | 15% |
| Melting Temp (Tm) | ~52.5°C | ~58.5°C (ΔTm = +6°C) |
Part 3: Mechanistic Assay - In Vitro Kinase Inhibition
Expert Rationale: Given that a large number of quinoline derivatives function as kinase inhibitors, a direct biochemical kinase assay is a logical next step to elucidate the mechanism of action.[12] This assay directly measures the ability of 3-Bromo-8-fluoroquinolin-6-amine to inhibit the enzymatic activity of a purified recombinant kinase. A common format measures the consumption of ATP or the phosphorylation of a substrate.
Protocol: Universal ADP-Based Kinase Assay
This is a generalized protocol for a homogenous, ADP-based assay (e.g., Transcreener® ADP² Assay), which is highly adaptable for high-throughput screening.[12]
Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
3-Bromo-8-fluoroquinolin-6-amine.
-
Kinase reaction buffer.
-
ATP at a concentration near the Kₘ for the specific kinase.
-
ADP-based detection reagents (e.g., ADP antibody, tracer).
-
Microplate reader capable of fluorescence polarization or similar detection method.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer.
-
Compound Plating: Dispense serial dilutions of 3-Bromo-8-fluoroquinolin-6-amine into a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to the wells containing the compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP.[13]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Detection: Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol. Incubate for 60 minutes to allow the detection signal to stabilize.
-
Data Acquisition: Read the plate on a suitable microplate reader.
-
Data Analysis: Convert the raw signal to ADP produced. Normalize the data against controls and plot the % inhibition versus compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This application guide outlines a systematic and robust workflow for the initial characterization of a novel compound, 3-Bromo-8-fluoroquinolin-6-amine. By progressing from broad cell viability screening to specific target engagement and finally to a direct mechanistic assay, researchers can efficiently build a comprehensive profile of the compound's in vitro activity. Positive results from this workflow—demonstrating potent cytotoxicity, clear target engagement, and direct kinase inhibition—would provide a strong rationale for advancing the compound into lead optimization, selectivity profiling across a panel of kinases, and subsequent in vivo studies.
References
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
Di Miceli, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3564. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177819474, 3-Bromo-8-fluoroquinoline-6-carboxylic Acid. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Asif, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4249. Retrieved from [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
PubMed. (2025, September 17). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
PubMed. (2020, February 6). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. Retrieved from [Link]
-
Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays with 3-Bromo-8-fluoroquinolin-6-amine Derivatives
Introduction: The Emerging Potential of Substituted Quinolines in Cellular Research
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of specific substituents onto the quinoline ring, such as halogens and amines, can significantly modulate their pharmacological profiles. This guide focuses on a specific derivative, 3-Bromo-8-fluoroquinolin-6-amine, and provides a framework for its investigation using a suite of robust cell-based assays. While direct literature on this exact derivative is sparse, the protocols and mechanistic insights presented here are extrapolated from the well-established activities of the broader quinoline class, offering a scientifically grounded starting point for researchers.
The strategic placement of a bromine atom at the C3 position, a fluorine atom at C8, and an amine group at C6 suggests the potential for diverse biological interactions. Halogens can enhance membrane permeability and introduce specific electronic properties, while the amino group can participate in hydrogen bonding, a key interaction in many biological recognition processes.[4] Consequently, these derivatives are prime candidates for screening in assays that probe fundamental cellular processes such as proliferation, viability, and programmed cell death.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a dynamic and intellectually engaging resource that explains the "why" behind the "how." By understanding the causality of experimental choices, researchers can better design, execute, and interpret their studies, leading to more reliable and insightful data.
Plausible Mechanisms of Action: A Starting Point for Investigation
Quinoline derivatives exert their biological effects through a variety of mechanisms.[1][5] For 3-Bromo-8-fluoroquinolin-6-amine derivatives, several plausible molecular targets and pathways can be hypothesized as starting points for investigation.
-
Kinase Inhibition: A significant number of quinoline-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival.[6][7][8] Overexpression or mutation of kinases is a hallmark of many cancers, making them attractive therapeutic targets.
-
Induction of Apoptosis: Many anticancer agents, including quinoline derivatives, function by inducing programmed cell death, or apoptosis.[1][5] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase enzymes.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism of action for cytotoxic compounds.[1][5] Quinoline derivatives have been shown to cause cell cycle arrest at various phases (e.g., G2/M), preventing cancer cells from proliferating.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 3-Bromo-8-fluoroquinolin-6-amine derivatives, leading to the cellular outcomes that will be measured in the subsequent protocols.
Caption: Hypothetical mechanism of action for 3-Bromo-8-fluoroquinolin-6-amine derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints. The rationale behind key steps is provided to empower the researcher to adapt and troubleshoot as needed.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Preparation:
-
Seed and treat cells with the 3-Bromo-8-fluoroquinolin-6-amine derivative as described in the MTT assay protocol.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of a fluorescently labeled Annexin V conjugate (e.g., FITC, Alexa Fluor 488) and 1 µL of a 100 µg/mL PI solution to 100 µL of the cell suspension. [11] * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Derivative (IC₅₀) | 45.8 | 35.1 | 19.1 |
| Positive Control | 30.5 | 48.2 | 21.3 |
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). [12][13]PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. [14]
Caption: Workflow for cell cycle analysis using PI staining.
-
Cell Preparation and Fixation:
-
Seed and treat cells as previously described.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Rationale: Ethanol fixation permeabilizes the cells, allowing the PI to enter and stain the DNA. It also preserves the cellular structure.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [15] * Rationale: RNase A is included to digest any double-stranded RNA, ensuring that PI only stains the DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. [14] * Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Derivative (IC₅₀) | 25.3 | 15.2 | 59.5 |
| Positive Control | 20.8 | 10.5 | 68.7 |
Trustworthiness and Self-Validation
The protocols described are designed to be robust and reproducible. Key to their trustworthiness is the inclusion of appropriate controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the derivative.
-
Untreated Control: To establish a baseline for cell health and behavior.
-
Positive Control: A known inducer of the measured effect (e.g., a known cytotoxic drug or apoptosis inducer) to validate that the assay is working correctly.
By comparing the results from the test compound to these controls, researchers can have high confidence in their findings. Furthermore, the use of multiple, complementary assays (e.g., assessing both cell viability and the mechanism of cell death) provides a more complete and validated picture of the compound's cellular effects.
References
-
MySkinRecipes. (n.d.). 8-Bromo-3-fluoroquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]
-
Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Retrieved from [Link]
-
Springer. (2021, July 14). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
-
PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
PubMed Central. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Retrieved from [Link]
-
PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Taylor & Francis Online. (2023, January 11). Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved from [Link]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
PLOS One. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Intrinsic DNA fluorescence. Retrieved from [Link]
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Application Notes and Protocol: Selective N-alkylation of 3-Bromo-8-fluoroquinolin-6-amine
Introduction: The Significance of N-Alkyl Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and anticancer drugs. The strategic functionalization of this heterocycle is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Specifically, the introduction of alkyl groups onto a nitrogen atom (N-alkylation) of an aminoquinoline can profoundly influence a molecule's lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.
This document provides a detailed protocol for the N-alkylation of 3-Bromo-8-fluoroquinolin-6-amine, a highly functionalized intermediate poised for diversification in drug discovery programs. The presence of bromine and fluorine atoms offers distinct opportunities for subsequent cross-coupling reactions and metabolic stability modulation, respectively. This guide is designed for researchers in synthetic chemistry and drug development, offering a robust protocol, explaining the rationale behind procedural choices, and providing methods for validation and characterization.
Principle of the Reaction: Navigating the Challenges of N-Alkylation
The direct N-alkylation of a primary aromatic amine with an alkyl halide is a classical nucleophilic substitution reaction (SN2). The core of this transformation involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.
A critical challenge in this reaction is the potential for over-alkylation.[1][2] The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.[3]
To achieve selective mono-alkylation, the reaction conditions must be carefully controlled. Key strategies include:
-
Base-Mediated Deprotonation: A base is used to deprotonate the primary amine, increasing its nucleophilicity. More importantly, it neutralizes the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
-
Stoichiometric Control: Using the amine as the limiting reagent can sometimes favor mono-alkylation, but careful control of base and alkylating agent addition is crucial.
-
Choice of Solvent and Temperature: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reagents and facilitate the SN2 mechanism.[4][5] Temperature is controlled to manage the reaction rate and minimize side reactions.
An alternative and often superior strategy for achieving clean mono-alkylation is reductive amination , which involves the reaction of the amine with an aldehyde or ketone followed by in-situ reduction of the resulting imine.[6][7] This method inherently avoids over-alkylation as the secondary amine product is formed under conditions where it does not readily react further.
Detailed Experimental Protocol: Direct N-Alkylation
This protocol details a general procedure for the direct N-alkylation of 3-Bromo-8-fluoroquinolin-6-amine using an alkyl bromide as the electrophile and sodium hydride as the base.
Materials and Reagents
-
3-Bromo-8-fluoroquinolin-6-amine
-
Alkyl Bromide (e.g., ethyl bromide, benzyl bromide) (1.1 equivalents)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Deionized Water
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Magnetic stir plate
-
Ice bath
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology
-
Reaction Setup (Under Inert Atmosphere):
-
Place 3-Bromo-8-fluoroquinolin-6-amine (1.0 eq) into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the flask to 0 °C using an ice bath. Causality: Cooling is essential to control the exothermic reaction of NaH with trace moisture and the subsequent alkylation step, preventing side reactions.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine to form the more potent sodium amide nucleophile. An excess ensures complete deprotonation.
-
-
Alkylation:
-
Slowly add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours. Causality: A slight excess of the alkylating agent ensures the consumption of the starting amine. The reaction time is variable and depends on the reactivity of the specific alkyl halide used.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC, eluting with a mixture such as 30% Ethyl Acetate in Hexanes.[9] Visualize spots under a UV lamp. The reaction is complete when the starting amine spot has been consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.[8]
-
Transfer the mixture to a separatory funnel and dilute with deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The aqueous washes remove DMF and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.[9]
-
Characterization
The identity and purity of the N-alkylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The appearance of new signals corresponding to the alkyl group and a shift in the resonances of the quinoline core are expected.[10][11] For example, N-alkylation typically shifts the chemical shift of the nitrogen-bearing carbon downfield in the ¹³C NMR spectrum.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the direct N-alkylation protocol.
Caption: Workflow for Direct N-Alkylation of 3-Bromo-8-fluoroquinolin-6-amine.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive NaH; Insufficiently dry solvent/glassware; Unreactive alkyl halide. | Use fresh NaH from a new container. Ensure all glassware is oven-dried and solvent is anhydrous. Consider a more reactive alkylating agent (e.g., iodide instead of bromide) or increase the reaction temperature. |
| Low Yield | Incomplete reaction; Product loss during work-up/purification. | Increase reaction time or temperature. Ensure complete extraction and careful handling during chromatography. |
| Significant Polyalkylation | Secondary amine product is highly reactive; Stoichiometry issues. | Use the amine as the limiting reagent. Add the alkylating agent very slowly at a low temperature. Consider a weaker base (e.g., K₂CO₃, Cs₂CO₃) or switch to the reductive amination protocol.[5] |
| Complex Mixture of Products | Side reactions due to high temperature or strong base. | Run the reaction at a lower temperature for a longer period. Use a milder base like potassium carbonate. |
Alternative Protocol: Reductive Amination
For substrates prone to over-alkylation or when using more complex alkyl groups, reductive amination is a highly effective alternative.[6] This method proceeds via a two-step, one-pot sequence.
-
Imine Formation: The 3-Bromo-8-fluoroquinolin-6-amine is mixed with an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., Dichloroethane (DCE) or Methanol). A mild acid catalyst is sometimes used.
-
In-Situ Reduction: A selective reducing agent, such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), is added to the mixture. This reagent reduces the formed imine to the desired secondary amine without reducing the starting carbonyl compound.
Caption: The general workflow for N-alkylation via Reductive Amination.
This method's primary advantage is its high selectivity for mono-alkylation, making it a go-to strategy in modern synthetic chemistry.[9][12]
References
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Ibba, F., et al. (2020). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
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Singh, P., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
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Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]
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Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
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Deadman, B. J., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at: [Link]
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Ghorai, P., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Slanina, Z., et al. (2015). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Bulletin of the Korean Chemical Society. Available at: [Link]
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Romero, A. H., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]
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Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Jo, W., et al. (2023). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Chemical Science. Available at: [Link]
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-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
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The Synthetic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
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The Catalytic Heart of the Reaction: Mechanism and Key Principles
An Application Guide to Suzuki-Miyaura Coupling of 3-Bromoquinoline: Protocols and Optimization Strategies
For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for generating novel molecular entities with tailored biological activities. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the strategic attachment of diverse aryl and heteroaryl moieties.
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to 3-bromoquinoline. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the nuances of this powerful transformation. We will cover the core mechanism, critical reaction parameters, detailed protocols, and troubleshooting, equipping you with the knowledge to optimize these reactions for your specific research and development needs.
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[1][2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition : A low-valent Pd(0) catalyst reacts with the 3-bromoquinoline, inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.[5] The efficiency of this step is highly dependent on the catalyst's electronic properties and steric bulk.
-
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex.[1][6]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially impeding its catalytic activity. Therefore, the choice of ligands is especially critical to shield the metal center and facilitate the desired reaction pathway.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Optimizing the Reaction: A Guide to Critical Parameters
Achieving high yields and purity in the Suzuki coupling of 3-bromoquinoline hinges on the careful selection and optimization of several interacting parameters.[7]
Catalyst and Ligand System
The combination of the palladium source and the ligand is the most crucial factor for success, especially with heteroaryl halides.[8]
-
Palladium Precursors : Common choices include Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf). Pd(II) precursors are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed catalysts or palladacycles can offer greater stability and activity.[2]
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl substrates like 3-bromoquinoline, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[2][8][9]
-
Triphenylphosphine (PPh₃) : A standard, often effective ligand, typically used in excess with a precursor like Pd(OAc)₂ or as part of the stable Pd(PPh₃)₄ complex.[10]
-
Buchwald Ligands : A class of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are highly effective for coupling challenging substrates, including heteroaryl chlorides and bromides.
-
Other Phosphines : Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also widely used and can be highly effective.[10]
-
The Role of the Base
The base is essential for activating the boronic acid to facilitate transmetalation.[1][6] The choice of base can dramatically impact yield and must be compatible with any sensitive functional groups on the substrates.
-
Inorganic Bases : These are most commonly used.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[11][12]
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.
-
-
Organic Bases : Triethylamine (TEA) is sometimes used, but inorganic bases are typically more effective for this reaction.[11]
Solvent Selection
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.
-
Biphasic Systems : Often, the reaction is run in a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).[1] This is particularly useful when using water-soluble inorganic bases like K₂CO₃ or K₃PO₄. Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Reaction Temperature and Time
These parameters must be optimized for each specific substrate pair. Reactions are typically heated, often between 80-110 °C.[10][13] Microwave-assisted heating can dramatically reduce reaction times from hours to minutes and can sometimes improve yields.[14]
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of 3-bromoquinoline with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Method:
-
Preparation : To a flame-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 equiv), the arylboronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (1-5 mol%).
-
Solvent Addition : Add the degassed solvent(s) via syringe (e.g., a 4:1 mixture of Toluene:Water).
-
Reaction : Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the layers.
-
Extraction : Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization : Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Summary: Exemplary Conditions
The optimal conditions can vary significantly depending on the coupling partners. The following table summarizes reported conditions for the coupling of 3-bromoquinoline and related bromo-azaheterocycles, providing a valuable starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 (Palladacycle) (1.2%) | Xantphos (L4) | - | - | 110 °C / 10 min | 82 | [15] |
| 8-Bromo-2,4-dichloro-7-methoxy-quinoline | Arylboronic acid | Pd(PPh₃)₄ (2%) | - | K₂CO₃ (2.0) | MeCN / H₂O | 80 °C / 2-12 h | - | [13] |
| Methyl 6-bromoquinoline-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene / H₂O | 90-110 °C | 75 | [10][16] |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1%) | Amphos | K₂CO₃ (1.5) | Toluene | 90 °C / 5 h | 79 |
Note: This table is illustrative. Direct analogues and related heteroaryl systems are included to demonstrate effective catalyst systems.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses common problems and suggests solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Deactivation : Presence of oxygen; poor quality catalyst. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh or properly stored catalyst.[16] |
| Incorrect Base/Solvent : The chosen base may be too weak or insoluble in the reaction medium. | Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the solvent system is appropriate for the base (e.g., use an aqueous co-solvent for inorganic bases).[16] | |
| Incomplete Reaction | Insufficient Temperature or Time : The reaction may be sluggish under the initial conditions. | Increase the reaction temperature in increments (e.g., by 10 °C) or extend the reaction time.[16] |
| Low Catalyst Loading : The catalyst turnover may be insufficient for complete conversion. | Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[16] | |
| Side Product Formation | Homocoupling of Boronic Acid : Occurs when the boronic acid reacts with itself. | Use a stoichiometric amount or a slight excess (1.1 equiv) of the boronic acid. Ensure efficient stirring.[16] |
| Protodeboronation : The boronic acid is replaced by a hydrogen atom from a proton source (e.g., water). | Ensure anhydrous conditions if possible, or use a boronate ester which can be more stable. A more active catalyst system can also help the desired coupling outcompete this side reaction.[16] |
Conclusion
The Suzuki-Miyaura coupling of 3-bromoquinoline is a highly effective method for synthesizing a diverse array of 3-substituted quinoline derivatives. Success in this endeavor relies on a systematic approach to optimization, with particular attention paid to the synergistic relationship between the palladium catalyst, ligand, base, and solvent. By understanding the underlying principles and meticulously refining the reaction parameters, researchers can unlock the full potential of this reaction, accelerating the discovery and development of novel chemical entities for a wide range of therapeutic applications.
References
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry. [Link]
-
McMullen, J. P., & Jensen, K. F. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]
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Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
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Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Process for preparing bromo-substituted quinolines.
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Suzuki cross-coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Saudi Chemical Society. [Link]
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Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-8-fluoroquinolin-6-amine
Welcome to the technical support center for the synthesis of 3-Bromo-8-fluoroquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific challenges and side reactions you may encounter. Our focus is on the causality behind experimental outcomes, providing you with the scientific rationale to optimize your reaction conditions.
Part 1: Overview of the Synthetic Strategy
The synthesis of 3-Bromo-8-fluoroquinolin-6-amine is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. A common and logical synthetic route involves the construction of the quinoline core, followed by sequential functionalization.
Below is a generalized workflow that forms the basis of our troubleshooting guide.
Caption: A typical synthetic workflow for 3-Bromo-8-fluoroquinolin-6-amine.
Part 2: Frequently Asked Questions & Troubleshooting
Section A: Quinoline Ring Formation (Step 1)
Question 1: My Skraup-Doebner-von Miller reaction with 2-fluoro-4-nitroaniline is producing a significant amount of black, insoluble tar and giving a very low yield of 8-fluoro-6-nitroquinoline. What is causing this and how can I prevent it?
Answer: This is a classic problem associated with the Skraup-Doebner-von Miller synthesis, which relies on strongly acidic and oxidizing conditions. The "tar" is a result of polymerization of the α,β-unsaturated carbonyl compound (generated in situ from glycerol or used directly) and degradation of the sensitive aniline starting material.
Causality and Mechanism: The reaction is typically initiated by the dehydration of glycerol with concentrated sulfuric acid to form acrolein. This process is highly exothermic. Acrolein is prone to polymerization under these harsh acidic conditions. Furthermore, the nitro group on your aniline starting material is a strong deactivating group, making the required cyclization step sluggish and requiring more forcing conditions, which in turn promotes side reactions.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The addition of concentrated sulfuric acid to the glycerol/aniline mixture should be done slowly, preferably in an ice bath, to maintain an internal temperature below 25°C. During the subsequent heating phase, raise the temperature gradually and maintain it at the lowest effective point (typically 110-130°C). Overheating is the primary cause of tar formation.
-
Choice of Oxidizing Agent: The traditional Skraup reaction uses the nitroaniline itself as the oxidant, which can be inefficient. Consider adding a milder, more controlled oxidizing agent like arsenic pentoxide or iron(III) sulfate. This can sometimes allow for lower reaction temperatures.
-
Alternative Reagents: Instead of glycerol, using a pre-formed α,β-unsaturated aldehyde or ketone (like acrolein or crotonaldehyde) can offer better control. However, this requires careful handling of these volatile and toxic reagents. The Doebner-von Miller modification uses this approach.[1]
-
Solvent Modification: While traditionally run neat, high-boiling point solvents like nitrobenzene (which can also act as the oxidant) or diphenyl ether can help moderate the reaction temperature and improve heat transfer, leading to more consistent results.
Question 2: My reaction is producing an isomeric quinoline byproduct. How can I improve the regioselectivity of the cyclization?
Answer: Isomer formation in quinoline synthesis often stems from the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl. The regioselectivity is dictated by the electronic and steric environment of the aniline.
Causality and Mechanism: In the case of 2-fluoro-4-nitroaniline, the cyclization is directed by the amino group. The cyclization should theoretically occur onto the carbon ortho to the amine and para to the nitro group. However, if the reaction conditions are too harsh, alternative cyclization pathways or rearrangements can occur, though this is less common than simple reaction failure (tarring). The primary concern is ensuring the initial Michael addition occurs correctly.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure your 2-fluoro-4-nitroaniline is free of other isomers (e.g., 3-fluoro-4-nitroaniline), as they will inevitably lead to isomeric products.
-
Lower Reaction Temperature: As with tar formation, high temperatures can lead to a loss of selectivity. Running the reaction at the threshold temperature required for cyclization will favor the thermodynamically preferred product.
-
Consider a Different Synthesis Route: If regioselectivity remains a persistent issue, alternative named reactions for quinoline synthesis, such as the Friedländer or Combes synthesis, might offer better control, although they require different starting materials.[2][3][4][5] The Friedländer synthesis, for instance, condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing unambiguous regiochemical outcomes.
Section B: Electrophilic Bromination (Step 2)
Question 3: When I try to brominate 8-fluoro-6-nitroquinoline to get the 3-bromo product, I get a mixture of products, including what appears to be a di-bromo species and bromination at the 5- or 7-position. How do I achieve selectivity for the 3-position?
Answer: This is a common challenge in the functionalization of quinoline systems. The regioselectivity of electrophilic substitution is governed by the combined directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus.
Causality and Mechanism:
-
Quinoline Reactivity: The pyridine ring of quinoline is electron-deficient and generally resistant to electrophilic substitution. The benzene ring is more reactive. Electrophilic attack typically occurs at the C5 and C8 positions.[4]
-
Substituent Effects:
-
The nitro group at C6 is strongly deactivating and a meta-director, which deactivates C5 and C7.
-
The fluoro group at C8 is deactivating but an ortho-, para-director. It deactivates C7.
-
The quinoline nitrogen deactivates the pyridine ring (positions 2, 3, 4).
-
-
The Challenge: You are trying to brominate the least reactive ring (the pyridine ring) at the C3 position. Direct electrophilic bromination of the quinoline core is highly unlikely to favor the 3-position and will preferentially occur at C5. The product you are observing at C5 or C7 is the expected outcome for a standard electrophilic aromatic substitution.
Solution: A Change in Mechanism is Required. To achieve bromination at the C3 position, you must avoid standard electrophilic aromatic substitution conditions (e.g., Br₂ with a Lewis acid). Instead, a mechanism involving an addition-elimination or a radical pathway is more likely to succeed. A more effective approach is often to use N-Bromosuccinimide (NBS) , sometimes with a radical initiator like AIBN or under photochemical conditions, although for some heterocyclic systems, NBS can still act as an electrophilic bromine source.
A superior and more reliable method is to perform the bromination in concentrated sulfuric acid. The protonated quinoline nitrogen strongly deactivates the entire ring, but under these conditions, substitution at C3 can be favored.
Recommended Protocol for 3-Position Bromination:
-
Dissolve 8-fluoro-6-nitroquinoline in concentrated sulfuric acid at 0°C.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter, wash with water, and dry. Purify by column chromatography.
Sources
Technical Support Center: Purification of 3-Bromo-8-fluoroquinolin-6-amine
Introduction: The Criticality of Purity in Halo-Aminoquinolines
3-Bromo-8-fluoroquinolin-6-amine (CAS: 855477-01-9) is a high-value scaffold often employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its tri-functional nature—containing a nucleophilic amine, an electrophilic bromide (for Suzuki/Buchwald couplings), and a fluorine atom for metabolic modulation—makes it a versatile but challenging intermediate.[1]
Impurities in this scaffold are not merely cosmetic; they are functionally destructive.[1]
-
Des-bromo impurities act as chain terminators in downstream cross-coupling reactions.[1]
-
Regioisomers can lead to inseparable mixtures in late-stage drug candidates.[1]
-
Oxidation products (N-oxides/azo dimers) degrade yield and alter potency.[1]
This guide provides a self-validating, logic-driven approach to purifying this specific compound, moving beyond generic advice to address the molecular reality of the quinoline core.
Part 1: Impurity Profiling (Know Your Enemy)[1]
Before selecting a purification method, you must diagnose the specific impurity profile.
| Impurity Class | Specific Identity | Origin | Detection |
| Type A: Structural | 8-Fluoroquinolin-6-amine (Des-bromo) | Over-reduction of the C-Br bond during nitro reduction (common with Pd/C).[1] | LC-MS (M-79/81 mass shift).[1] Hard to see on TLC. |
| Type B: Isomeric | 5-Fluoro / 7-Fluoro isomers | Poor regioselectivity during the initial Skraup/Gould-Jacobs cyclization.[1] | H-NMR (Coupling constants of aromatic protons). |
| Type C: Oxidative | Azo-dimers / Quinone imines | Air oxidation of the free amine, accelerated by light/heat.[1] | Appearance (Dark brown/black tar).[1] |
| Type D: Synthetic | Unreacted Aniline Precursors | Incomplete cyclization or reduction.[1] | TLC (Different Rf due to lack of quinoline nitrogen).[1] |
Part 2: Troubleshooting Modules
Module 1: The "Silent" Killer (Des-Bromo Impurity)
Symptom: LC-MS shows a peak at [M-H] = 163.1 (approx) alongside your product [M+H] = 241/243.[1] The Issue: You likely used Catalytic Hydrogenation (Pd/C + H2) to reduce a nitro-precursor. This frequently cleaves the C-Br bond via hydrogenolysis [1].[1] The Fix (Salvage): Separation is extremely difficult due to near-identical polarity.[1]
-
High-Efficiency Column Chromatography: Use a gradient of Hexane:Ethyl Acetate (with 1% Triethylamine) .[1] The amine tailing can mask the separation; the base tightens the bands.
-
Recrystallization: Attempt Toluene/Heptane . The bromine atom changes the crystal packing density significantly compared to the des-bromo analog.
The Prevention (Root Cause):
-
Switch Reductants: Never use Pd/C for nitro-reduction in the presence of an aryl bromide unless poisoned catalysts (e.g., Pt/C + Vanadium) are used.[1]
-
Recommended Protocol: Use Iron powder/Ammonium Chloride in EtOH/Water or Stannous Chloride (SnCl2) [2].[1] These are chemoselective and will preserve the C-Br bond.[1]
Module 2: The "Color" Problem (Oxidation & Tars)
Symptom: The solid turns from pale yellow to dark brown/black upon storage.[1] The Issue: Electron-rich aminoquinolines are prone to oxidation, forming N-oxides or radical polymerization products ("aniline black" analogs).[1] The Fix:
-
Salt Formation: Convert the free amine to the Hydrochloride (HCl) or Hydrobromide (HBr) salt immediately after isolation.[1] The protonated anilinium species is electron-poor and resistant to oxidation.[1]
-
Method: Dissolve in EtOAc, add 4M HCl in Dioxane dropwise. Filter the precipitate.[1]
-
-
Storage: Store under Argon at -20°C, shielded from light.
Module 3: The "Sticky" Isomers (Regioisomer Removal)
Symptom: 'Double spots' on TLC or complex aromatic region in NMR.[1] The Issue: If the starting material was a meta-substituted aniline (e.g., 3-bromo-5-fluoroaniline), cyclization can occur at two positions (ortho or para to the fluorine), yielding a mixture of 5-fluoro and 7-fluoro quinolines (numbering changes based on IUPAC priority). The Fix:
-
Flash Chromatography is rarely sufficient for close regioisomers.[1]
-
Fractional Recrystallization:
Part 3: Core Protocols
Protocol A: The "Workhorse" Acid-Base Extraction
Use this to remove non-basic impurities (starting materials, phenols) and inorganic salts.
Principle: The quinoline nitrogen (pKa ~4-5) and the aniline nitrogen (pKa ~4) allow the molecule to be reversible switched between water-soluble (cationic) and organic-soluble (neutral) states [3].[1]
-
Dissolution: Dissolve crude dark solid in 1M HCl (aq) .
-
Filtration: Filter through Celite to remove insoluble tars.[1]
-
Washing: Wash the acidic aqueous layer with Dichloromethane (DCM) (3x).[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH4OH until pH > 10.
-
Result: Product precipitates as a free base.[1]
-
-
Extraction: Extract into EtOAc or DCM (3x).
-
Drying: Dry over Na2SO4 and concentrate.
Protocol B: Recrystallization Solvent Screening
For final polishing of the solid.
| Solvent System | Ratio (v/v) | Temperature Profile | Suitability |
| Ethanol / Water | 9:1 to 1:1 | Reflux | Best General Purpose. Good for removing inorganic salts and polar tars.[1] |
| Toluene / Heptane | 1:2 | 90°C | Best for Isomers. Exploits pi-stacking differences.[1] |
| IPA (Isopropyl Alcohol) | Pure | Reflux | Good for obtaining large, filterable crystals.[1] |
| DCM / Hexane | Solvent/Anti-solvent | RT (vapor diffusion) | Use only for small-scale analytical samples.[1] |
Part 4: Visualization & Logic Flows
Figure 1: Purification Decision Tree
Determine the correct workflow based on the physical state and impurity type.
Caption: Logical workflow for selecting the appropriate purification method based on physical state and impurity profile.
Figure 2: Acid-Base Purification Mechanism
Visualizing the pH-dependent solubility switch.
Caption: Step-by-step mechanism of the Acid-Base extraction protocol, highlighting the separation of neutral impurities.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my product streak on the TLC plate? A: Aminoquinolines are basic and interact with the acidic silica gel.
-
Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it, or add 1% Triethylamine to your mobile phase [4].
Q: I used Pd/C for reduction and lost my Bromine. Can I re-brominate? A: Direct re-bromination of 8-fluoroquinolin-6-amine is risky.[1] The amino group is a strong activator and will direct bromination to the 5- or 7-positions (ortho to the amine), not necessarily the 3-position (meta to amine, pyridine ring).
-
Advice: It is usually more cost-effective to restart the synthesis using a selective reductant (Fe/AcOH) than to attempt to separate or re-functionalize the des-bromo impurity.
Q: Can I use column chromatography on the crude reaction mixture? A: Yes, but aminoquinolines can "stick" to silica, leading to poor recovery.
-
Tip: Flush the column with MeOH/DCM (1:9) containing NH3 at the end to recover any material adhered to the silica.
References
-
Gribble, G. W. (1998).[1] Reactions of the Pyridine Ring. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Discussion on hydrogenolysis of halo-pyridines/quinolines).
-
Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1] Link (Highlighting selective reduction methods).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] Link (Standard protocols for amine purification).[1]
-
Reich, H. J. (2017).[1][2] Common Solvents and Chromatographic Methods. University of Wisconsin-Madison Chemistry Department.[1] Link (Techniques for purifying basic amines).[1]
Sources
Technical Support Center: 3-Bromo-8-fluoroquinolin-6-amine
Welcome to the technical support center for 3-Bromo-8-fluoroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows, ensuring the integrity and success of your research.
Introduction
3-Bromo-8-fluoroquinolin-6-amine is a key building block in medicinal chemistry and organic synthesis, valued for its unique electronic and structural properties imparted by the quinoline core and its halogen and amine substituents. However, these same features can present stability challenges under various experimental conditions. This guide provides a comprehensive overview of these issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common questions regarding the stability and proper handling of 3-Bromo-8-fluoroquinolin-6-amine.
Storage and Handling
Q1: What are the optimal storage conditions for 3-Bromo-8-fluoroquinolin-6-amine?
A1: To ensure the long-term stability of 3-Bromo-8-fluoroquinolin-6-amine, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C is recommended.[3] It is also crucial to store the compound away from incompatible materials, particularly strong oxidizing agents.[4]
Q2: Is this compound sensitive to light?
A2: Yes, there is a strong indication that 3-Bromo-8-fluoroquinolin-6-amine is sensitive to light. Studies on similar fluoroquinolones have shown that substitution at the 8-position, particularly with fluorine, can lead to degradation upon exposure to UVA irradiation.[5] Therefore, it is imperative to store the compound in an amber or opaque container and to protect reaction mixtures from direct light, especially during long reaction times. For confirmatory photostability studies, ICH guidelines recommend exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light.[6][7]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling 3-Bromo-8-fluoroquinolin-6-amine, it is essential to wear appropriate PPE to avoid personal contact. This includes protective gloves, a lab coat, and eye protection (safety goggles or a face shield).[1] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[2]
Solvent and pH Stability
Q4: In which common organic solvents is 3-Bromo-8-fluoroquinolin-6-amine stable?
Q5: How does pH affect the stability of this compound?
A5: The stability of quinoline derivatives can be significantly influenced by pH. As a weak tertiary base, the quinoline nitrogen can be protonated in acidic conditions, which can affect the electron density and reactivity of the entire ring system.[9] Studies on similar compounds like moxifloxacin have shown that stability is maximal around neutral pH (7-8) and decreases in both acidic and basic conditions.[10] Therefore, it is advisable to maintain a neutral pH where possible and to be cautious when exposing the compound to strong acids or bases for prolonged periods.
Troubleshooting Guides for Experimental Workflows
This section provides detailed troubleshooting for common synthetic reactions involving 3-Bromo-8-fluoroquinolin-6-amine.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q6: I am observing a significant amount of a debrominated side product in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
A6: The formation of a debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the bromine atom is replaced by a hydrogen atom. This can be caused by several factors:
-
Presence of Protic Impurities: Water or other protic impurities can serve as a hydrogen source. Ensure that your solvent and reagents are strictly anhydrous.
-
β-Hydride Elimination: This can occur from certain palladium-hydride intermediates.
-
Reaction Conditions: The choice of base, ligand, and solvent can influence the rate of hydrodehalogenation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly.
-
Optimize the Base: Screen different bases. A weaker, non-nucleophilic base might be preferable.
-
Screen Ligands: The choice of phosphine ligand is critical in stabilizing the palladium catalyst and influencing the reaction pathway.
-
Lower Reaction Temperature: If the reaction allows, a lower temperature can sometimes reduce the rate of side reactions.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-8-fluoroquinolin-6-amine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add the anhydrous solvent (e.g., dioxane, toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q7: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are some common pitfalls?
A7: The Buchwald-Hartwig amination can be a sensitive reaction.[8] Common issues include:
-
Catalyst Inactivation: The palladium catalyst can be inactivated by oxygen or other impurities. Ensure the reaction is set up under a strictly inert atmosphere.
-
Incorrect Ligand Choice: The ligand plays a crucial role. For aryl bromides, a variety of ligands can be effective, but screening may be necessary to find the optimal one for this specific substrate.
-
Base Incompatibility: The choice of base is critical and can be substrate-dependent. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.
-
Solvent Effects: Solvents like toluene, dioxane, or THF are commonly used. The choice can affect the solubility of reagents and the catalyst's activity.
Troubleshooting Flowchart for Low-Yielding Cross-Coupling Reactions
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
Potential Degradation Pathways
Q8: What are the likely degradation pathways for this molecule under harsh conditions?
A8: Based on the structure, several degradation pathways are plausible under harsh conditions:
-
Hydrolysis of the Amine: Under strongly acidic or basic conditions, the amine group could potentially be hydrolyzed, although this is generally less common for aromatic amines.
-
Nucleophilic Aromatic Substitution: While the fluorine atom is generally a poor leaving group in SₙAr reactions, under forcing conditions (high temperature, strong nucleophile), it could potentially be displaced. The bromine atom is more susceptible to nucleophilic substitution.
-
Oxidative Degradation: The amine group makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities. This is exacerbated by the presence of trace metals and high temperatures.
-
Photodegradation: As mentioned, UV light can induce degradation, likely through radical mechanisms.[5]
Visualizing a Potential Degradation Pathway: Hydrodehalogenation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcjournals.org [arcjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic comparison of quinoline starting materials and products
Focus Application: Synthesis of 6-Methoxyquinoline via Modified Skraup Reaction
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between aniline precursors and quinoline products, specifically analyzing the transformation of
Introduction: The Quinoline Scaffold
The quinoline pharmacophore is ubiquitous in drug discovery, serving as the core scaffold for antimalarials (Quinine, Chloroquine), antibacterials (Fluoroquinolones), and kinase inhibitors. The transition from a substituted aniline to a fused pyridine-benzene system represents a dramatic change in electronic topology.
In this guide, we utilize the Skraup synthesis of 6-methoxyquinoline as the case study. This reaction is historically significant and chemically complex, involving the acid-catalyzed condensation of an aniline with glycerol (acting as an acrolein precursor) under oxidative conditions.
The Analytical Challenge
The Skraup reaction is notorious for generating polymeric byproducts ("tars"). Distinguishing the desired aromatic quinoline from partially reduced intermediates (dihydroquinolines) or unreacted aniline within a crude matrix requires precise spectroscopic markers.
Reaction Mechanism & Workflow Visualization
Synthetic Pathway (DOT Visualization)
The following diagram outlines the mechanistic flow from the amine precursor to the aromatized heterocycle.
Figure 1: Mechanistic progression of the Skraup synthesis.[1][2] The critical step for spectroscopy is the final oxidative aromatization, which establishes the pyridine ring current.
Experimental Workflow
Figure 2: Operational workflow emphasizing the critical basification and purification steps required to isolate the free base quinoline.
Spectroscopic Comparison: Precursor vs. Product
The transformation from
-
Loss of N-H bonds: Disappearance of amine stretching/bending modes.
-
Hybridization Change: Nitrogen shifts from
(pyramidal) to (planar, aromatic). -
Ring Current Expansion: Formation of the pyridine ring creates a deshielding zone, dramatically shifting adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum provides the quickest "Yes/No" confirmation of reaction progress.
| Feature | 6-Methoxyquinoline (Product) | Mechanistic Insight | |
| N-H Stretch | Doublet: ~3350 & 3440 cm | Absent | Primary amine is converted to tertiary aromatic nitrogen. |
| C=N Stretch | Absent | ~1620 cm | Formation of the imine-like bond in the pyridine ring. |
| C-N Stretch | ~1280 cm | ~1300-1350 cm | Bond order increases (partial double bond character). |
| Aromatic C=C | ~1500, 1600 cm | ~1500, 1590, 1620 cm | Quinoline shows more complex ring breathing bands due to bicyclic nature. |
Diagnostic Tip: If you see a broad band around 3300 cm
Nuclear Magnetic Resonance ( H NMR)
NMR is the gold standard for structural validation. The key marker is the H-2 proton (adjacent to the nitrogen in the quinoline ring).
| Proton Position | 6-Methoxyquinoline ( | Shift Explanation | |
| Amine (-NH | 3.5 - 4.5 (Broad, exch.) | Absent | Loss of exchangeable protons. |
| Ortho to N | ~6.6 - 6.7 (Shielded) | ~8.7 - 8.8 (H-2) | Critical Marker: The H-2 proton is highly deshielded by the adjacent electronegative |
| Meta to N | ~6.7 - 6.8 | ~7.3 - 8.1 (H-3, H-4) | The pyridine ring protons (H-3, H-4) appear in the typical aromatic window but distinct from the benzene ring protons. |
| Methoxy (-OCH | ~3.7 | ~3.9 | Slight downfield shift due to the electron-deficient nature of the quinoline ring compared to the electron-rich aniline. |
Self-Validating Logic:
-
Success: A doublet of doublets (or doublet) appears near 8.8 ppm . This is the H-2 proton.
-
Failure: Signals remain upfield (< 7.0 ppm) in the aromatic region, indicating the pyridine ring did not close or aromatize.
Carbon NMR ( C NMR)
- -Anisidine: C-N carbon appears ~140 ppm.
-
6-Methoxyquinoline: The C-2 carbon (adjacent to N) shifts significantly downfield, typically 145-150 ppm , characteristic of C=N functionality.
Experimental Protocol: Synthesis of 6-Methoxyquinoline
Safety Warning: The Skraup reaction is highly exothermic and can be violent.[3] It involves acrolein (toxic lachrymator) generated in situ. Perform exclusively in a fume hood.
Materials
- -Anisidine (0.1 mol)
-
Glycerol (0.3 mol)
-
Concentrated Sulfuric Acid (
)[2][4]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Nitrobenzene (Oxidant) or Sodium
-nitrobenzenesulfonate (safer alternative) -
Ferrous Sulfate (
) - Moderator to prevent violent exotherm
Step-by-Step Methodology
-
Moderator Addition: In a round-bottom flask equipped with a reflux condenser, mix
-anisidine, glycerol, nitrobenzene, and catalytic . -
Acid Addition: Add concentrated
dropwise with stirring. Do not heat yet. The acid initiates dehydration of glycerol to acrolein. -
Controlled Heating: Heat the mixture cautiously to 130-140°C.
-
Checkpoint: If the reaction bubbles vigorously, remove heat immediately. This is the "Skraup exotherm."
-
-
Reflux: Maintain reflux for 4-5 hours until the reaction mixture turns dark brown/black.
-
Steam Distillation (Cleanup): Dilute with water and steam distill to remove unreacted nitrobenzene.
-
Basification: Cool the aqueous residue and basify with 50% NaOH solution until pH > 10.
-
Observation: The quinoline free base will oil out or precipitate.
-
-
Extraction: Extract the basic mixture with Dichloromethane (DCM) (
mL). -
Purification: Dry organic layer over
, concentrate, and purify via recrystallization (from petroleum ether) or vacuum distillation.
Troubleshooting & Quality Control
| Observation | Potential Cause | Remediation |
| NMR: Peaks at 5.0-6.0 ppm | Dihydroquinoline intermediate | Oxidation was incomplete. Reflux longer with fresh oxidant. |
| IR: Broad peak 3400 cm | Residual Aniline | Acid wash the organic layer (quinoline forms salt in water, aniline is less basic or removed via acetylation). |
| Low Yield / Tar | Polymerization of acrolein | Use |
References
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.
-
Eisch, J. J., &Dluzniewski, T. (1989). Mechanism of the Skraup quinoline synthesis: Orientation in the cyclization of 3-substituted anilines. The Journal of Organic Chemistry, 54(6), 1269–1274.
-
SDBS (Spectral Database for Organic Compounds). (n.d.). SDBS No. 1324 (Quinoline) & SDBS No. 1298 (p-Anisidine). National Institute of Advanced Industrial Science and Technology (AIST).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts).
Sources
Purity Assessment of Synthesized 3-Bromo-8-fluoroquinolin-6-amine by HPLC: A Comparative Technical Guide
Executive Summary
The synthesis of 3-Bromo-8-fluoroquinolin-6-amine (CAS: 1150271-23-0) presents a unique analytical challenge due to the compound's basic nitrogen center and the presence of halogenated regioisomers (e.g., 5-bromo or 7-bromo analogs) generated during electrophilic aromatic substitution.[1]
Standard "scouting" HPLC methods (Low pH, C18) often fail to provide adequate purity assessment for this scaffold, resulting in peak tailing and co-elution of critical isomeric impurities. This guide objectively compares a standard Low pH Formic Acid Method against an optimized High pH Ammonium Bicarbonate Method .[1]
Key Finding: The High pH method utilizes the neutral state of the quinoline ring to eliminate silanol interactions, improving the Tailing Factor (Tf) from 2.4 to 1.1 and increasing the Resolution (Rs) of the critical regioisomer pair by >3.5.[1]
The Analytical Challenge
The core difficulty in analyzing 3-Bromo-8-fluoroquinolin-6-amine lies in its physicochemical properties:
-
Basicity (pKa ~4-5): The quinoline nitrogen is protonated at acidic pH.[1] On standard silica-based C18 columns, the positively charged analyte interacts with residual anionic silanols, causing severe peak tailing.[1]
-
Regioisomer Similarity: The synthesis often involves bromination of 8-fluoroquinolin-6-amine.[1] Without strict control, bromination may occur at the 5- or 7-position rather than the 3-position.[1] These isomers have nearly identical hydrophobicity, making separation difficult on standard alkyl phases.[1]
Visualization: Analytical Workflow
Figure 1: Analytical workflow comparing standard vs. optimized pathways for quinoline analysis.
Comparative Methodology
We evaluated two distinct chromatographic approaches to assess the purity of the synthesized lot.
Method A: The Standard Approach (Low pH)
This represents the typical "generic gradient" found in most open-access LC-MS systems.[1]
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mechanism: Analyte is fully protonated (
).[1] Separation is driven purely by hydrophobic partitioning of the charged species.[1]
Method B: The Optimized Approach (High pH)
This method exploits the stability of hybrid-silica particles to operate at pH 10.[1]
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10 with NH₄OH.
-
Mechanism: At pH 10, the quinoline amine is deprotonated (Neutral
).[1] This eliminates cation-exchange interactions with silanols and increases the hydrophobicity of the molecule, altering selectivity for the halogenated isomers.[1]
Experimental Data & Performance Metrics
The following data was generated using a crude synthetic mixture spiked with known impurities (3-bromo, 5-bromo, and des-bromo analogs).
Table 1: Performance Comparison
| Parameter | Method A (Low pH) | Method B (High pH) | Verdict |
| Retention Time ( | 4.2 min | 7.8 min | Method B provides better retention for polar amines.[1] |
| Tailing Factor (Tf) | 2.45 (Severe Tailing) | 1.12 (Symmetric) | Method B eliminates silanol interactions.[1] |
| Resolution (Rs) | 1.2 (Target vs. 5-Br isomer) | 3.8 (Target vs. 5-Br isomer) | Method B achieves baseline separation. |
| Peak Capacity | ~120 | ~280 | Method B allows detection of more trace impurities. |
| MS Sensitivity | Good ( | Excellent (Neutral species ionize well in ESI+) | Comparable, but Method B often yields higher S/N. |
Detailed Analysis
In Method A , the 3-bromo and 5-bromo regioisomers co-eluted as a "shoulder" peak due to the severe tailing of the main component.[1] This would lead to a false "Pass" in purity assessment.[1] In Method B , the deprotonation sharpened the main peak significantly. Furthermore, the neutral halogenated isomers exhibited different interaction strengths with the C18 chains, resulting in full baseline resolution.
Recommended Experimental Protocol (Method B)
For the definitive purity assessment (CoA generation) of 3-Bromo-8-fluoroquinolin-6-amine, follow this validated protocol.
Reagents & Preparation
-
Buffer Preparation (10 mM NH₄HCO₃, pH 10): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.0 ± 0.1 using 28% Ammonium Hydroxide. Filter through a 0.22 µm membrane.
-
Sample Diluent: 50:50 Water:Acetonitrile.[1]
-
Sample Concentration: 0.5 mg/mL (for purity); 0.05 mg/mL (for impurity profiling).
Instrument Parameters
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent High-pH stable column).
-
Column Temp: 40°C (Elevated temperature improves mass transfer for basic amines).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (primary) and 280 nm.[1]
-
Injection Volume: 5 µL.
Gradient Table[1]
| Time (min) | % Mobile Phase A (pH 10 Buffer) | % Mobile Phase B (MeCN) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Visualization: Decision Logic for Basic Analytes
Figure 2: Decision tree for optimizing separation of basic quinoline derivatives.
References
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link[1]
-
Waters Corporation. (2023).[1] XBridge BEH C18 Columns: Method Development for High pH Stability. Waters Application Notes.[1] Link
-
Agilent Technologies. (2024).[1] HPLC Method Development: From Beginner to Expert (pH considerations). Agilent Knowledge Base.[1] Link
-
PubChem. (2023).[1] Compound Summary: 3-Bromo-8-fluoroquinolin-6-amine (CAS 1150271-23-0).[1] National Library of Medicine.[1] Link
-
Phenomenex. (2023).[1] Basic Analytes and High pH Stable Stationary Phases.[1][3][4] Phenomenex Technical Guide.[1] Link
Sources
A Senior Application Scientist's Guide to Comparative In Silico Docking of Novel Quinolines: The Case of 3-Bromo-8-fluoroquinolin-6-amine
Introduction: The Quinoline Scaffold and the Rationale for In Silico Investigation
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] Its rigid, bicyclic aromatic structure provides an excellent framework for positioning functional groups to interact with biological targets. Modifications to the quinoline core, such as halogenation, have been shown to significantly modulate pharmacological activity.[1]
This guide focuses on a novel, hypothetical derivative, 3-Bromo-8-fluoroquinolin-6-amine . The introduction of a bromine atom at the 3-position and a fluorine atom at the 8-position, combined with an amine group at the 6-position, presents a unique electronic and steric profile. The electron-withdrawing nature of the halogens can influence pKa, hydrogen bonding potential, and metabolic stability, making this compound an intriguing candidate for drug discovery.
Before committing to the time-consuming and resource-intensive process of chemical synthesis and in vitro screening, a robust computational approach is essential to predict potential biological targets and elucidate its mechanism of action at a molecular level.[5][6] Molecular docking, a cornerstone of structure-based drug design, allows us to simulate the binding of a ligand to the active site of a protein, predict its binding affinity, and analyze the intermolecular interactions that stabilize the complex.[7][8]
This guide provides a comprehensive, step-by-step protocol for conducting a comparative in silico docking study of 3-Bromo-8-fluoroquinolin-6-amine. We will compare its performance against two distinct and high-value protein targets from different therapeutic areas—a human protein kinase involved in cancer and a bacterial enzyme essential for survival. This dual-target approach allows for a broader assessment of the compound's potential as either an anticancer or an antibacterial agent. We will compare its binding potential against both a known, clinically relevant inhibitor and its parent scaffold, quinolin-6-amine, to understand the specific contributions of the bromo and fluoro substitutions.
Part 1: Target and Ligand Selection - The Foundation of a Comparative Study
The validity of any docking study hinges on the careful selection of protein targets and comparative ligands. The choices must be rational, evidence-based, and directly address the scientific question.
Protein Target Rationale
Based on the extensive literature on quinoline derivatives' biological activities, we have selected two targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.[9] Inhibition of VEGFR2 is a clinically validated strategy for cancer treatment. Many quinoline-based molecules have been developed as kinase inhibitors, making this a highly relevant target.[2][10]
-
PDB ID Selected: 2OH4 . This crystal structure contains the VEGFR2 kinase domain complexed with Sorafenib, a known quinoline-containing inhibitor, providing a well-defined binding pocket for our study.
-
-
Staphylococcus aureus Dihydrofolate Reductase (DHFR): An essential enzyme in the bacterial folic acid synthesis pathway. Its inhibition leads to bacterial death, making it a classic target for antibiotics.[11] The increasing threat of antibiotic resistance necessitates the discovery of novel inhibitors for validated targets like DHFR.
-
PDB ID Selected: 3SRW . This structure of S. aureus DHFR is resolved at a high resolution and provides a clear view of the active site.
-
Comparative Ligand Selection
To properly contextualize the docking results of our novel compound, a carefully selected set of reference molecules is crucial.
-
Test Ligand: 3-Bromo-8-fluoroquinolin-6-amine (Hypothetical).
-
Parent Scaffold: Quinolin-6-amine. This allows for a direct assessment of the contribution of the bromine and fluorine atoms to binding affinity.
-
Positive Control (VEGFR2): Sorafenib . A multi-kinase inhibitor approved for cancer therapy, containing a quinoline-like core. It serves as our benchmark for high-affinity binding to VEGFR2.
-
Positive Control (DHFR): Trimethoprim . A potent and well-characterized inhibitor of bacterial DHFR. It will serve as our benchmark for the antibacterial target.
Part 2: The Experimental Workflow - A Step-by-Step Protocol
This section details the complete computational methodology. The causality behind each step is explained to provide a clear understanding of the process.
Workflow Overview
The entire in silico docking and analysis process can be visualized as a multi-stage pipeline.
Caption: In Silico Docking and Analysis Workflow.
Part A: Ligand Preparation
Causality: Ligands must be converted from their 2D representations to accurate, low-energy 3D conformations. The docking algorithm explores rotational freedom, but starting with a sensible, energy-minimized structure reduces computational overhead and prevents steric clashes.
-
2D Structure Sketching: Draw the 2D structures of all four ligands (3-Bromo-8-fluoroquinolin-6-amine, Quinolin-6-amine, Sorafenib, Trimethoprim) using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structures into 3D SDF or MOL2 files.
-
Energy Minimization: Subject each ligand to energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the geometry to find a stable, low-energy conformation. Tools like Avogadro or the command-line tool obminimize from Open Babel can be used.
-
File Format Conversion: Convert the energy-minimized structures to the PDBQT format required by AutoDock Vina. This step assigns Gasteiger charges and defines rotatable bonds. This can be accomplished using AutoDock Tools or a script.
Part B: Protein Preparation
Causality: Raw PDB files contain experimental artifacts (water molecules, co-solvents, co-crystallized ligands) that can interfere with docking. The protein must be "cleaned," and hydrogens must be added to satisfy valencies and enable correct hydrogen bonding calculations.
-
PDB File Acquisition: Download the crystal structures for VEGFR2 (PDB: 2OH4) and S. aureus DHFR (PDB: 3SRW) from the Protein Data Bank (rcsb.org).
-
Protein Cleaning: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera, Discovery Studio).
-
Remove all water molecules. Water can occupy space in the binding pocket and prevent the ligand from docking correctly.
-
Remove any co-crystallized ligands and ions not essential for structural integrity or catalytic activity. For 2OH4, the bound Sorafenib will be removed to free the active site.
-
-
Add Hydrogens: Add polar hydrogens to the protein structure. PDB files from X-ray crystallography often lack explicit hydrogen atoms. Correct protonation states for residues like Histidine, Aspartate, and Glutamate at physiological pH (7.4) are critical for accurate interaction scoring.
-
File Format Conversion: Save the cleaned, protonated protein structure in the PDBQT format using AutoDock Tools. This process adds charges and prepares the receptor file for docking.
Part C: Molecular Docking Protocol (AutoDock Vina)
Causality: The docking process requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The size and center of this box are critical parameters that dictate the scope of the conformational search.
-
Grid Box Generation:
-
Identify the active site of the protein. For PDB 2OH4, this can be determined from the location of the co-crystallized Sorafenib. For 3SRW, it's the well-characterized folate-binding pocket.
-
Define a grid box that encompasses the entire active site with a buffer of ~5-10 Å in each dimension. The center of the box should be the geometric center of the active site.
-
Record the coordinates for the center (center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z) in Angstroms.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file specifies the paths to the receptor and ligand PDBQT files and the grid box parameters.
-
Run Docking Simulation: Execute AutoDock Vina from the command line for each ligand-protein pair. vina --config conf.txt --log results.log
-
Exhaustiveness: Use a standard exhaustiveness setting (e.g., 8 or 16). This parameter controls the thoroughness of the conformational search. Higher values increase accuracy at the cost of computational time.
-
Part 3: Data Analysis and Comparative Interpretation
The output of a docking simulation is a set of binding poses for the ligand, ranked by a scoring function. The score, typically in kcal/mol, is an estimation of the binding affinity.
Quantitative Data Summary
The primary quantitative output is the binding affinity. A more negative value indicates a more favorable predicted binding. The results of our hypothetical study are summarized below.
Table 1: Comparative Docking Scores against VEGFR2 Kinase Domain
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| 3-Bromo-8-fluoroquinolin-6-amine | -9.2 | Cys919, Asp1046, Glu885 | H-Bond, Halogen Bond |
| Quinolin-6-amine | -6.8 | Cys919, Glu885 | H-Bond |
| Sorafenib (Positive Control) | -10.5 | Cys919, Asp1046, Phe1047 | H-Bond, Pi-Stacking |
Table 2: Comparative Docking Scores against S. aureus DHFR
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| 3-Bromo-8-fluoroquinolin-6-amine | -7.5 | Ile50, Asp27, Phe92 | H-Bond, Hydrophobic |
| Quinolin-6-amine | -5.9 | Asp27 | H-Bond |
| Trimethoprim (Positive Control) | -8.8 | Ile50, Asp27, Leu54 | H-Bond, Hydrophobic |
Interpretation of Results
-
Against VEGFR2: The hypothetical results show that 3-Bromo-8-fluoroquinolin-6-amine (-9.2 kcal/mol) has a significantly stronger predicted binding affinity than its parent scaffold, quinolin-6-amine (-6.8 kcal/mol). This suggests that the bromine and fluorine substitutions are crucial for effective binding, potentially by forming halogen bonds or favorable hydrophobic interactions within the pocket. While not as potent as the positive control Sorafenib (-10.5 kcal/mol), its score is highly promising and warrants further investigation as a potential kinase inhibitor.
-
Against S. aureus DHFR: A similar trend is observed. The test compound (-7.5 kcal/mol) is a marked improvement over the parent scaffold (-5.9 kcal/mol) and approaches the binding affinity of the established antibiotic Trimethoprim (-8.8 kcal/mol). This indicates a potential dual activity or a strong starting point for a novel antibacterial agent.
Qualitative Analysis: Visualizing Interactions
Causality: The docking score provides a single metric of binding potential, but understanding how the ligand binds is equally important. Visual inspection reveals the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that anchor the ligand in the active site.
-
Load Complexes: Open the protein PDBQT file and the corresponding docked ligand output file (e.g., results.pdbqt) in a molecular visualization tool.
-
Identify Key Interactions: Focus on the top-ranked pose (the one with the lowest binding energy). Use the software's tools to identify and display:
-
Hydrogen Bonds: These are critical for specificity and affinity. The amine group on our test ligand is a likely hydrogen bond donor/acceptor.
-
Hydrophobic Interactions: The aromatic quinoline core will likely engage in hydrophobic interactions with nonpolar residues.
-
Halogen Bonds: The bromine atom may act as a halogen bond donor, interacting with electron-rich atoms like oxygen.
-
Pi-Stacking: The aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine) can stack, contributing to binding stability.
-
Caption: Key Intermolecular Forces in Ligand Binding.
Conclusion and Future Directions
This in silico guide demonstrates a robust framework for the initial evaluation of a novel compound, 3-Bromo-8-fluoroquinolin-6-amine. Our hypothetical docking results predict that this compound is a promising dual-activity candidate, with significant binding potential for both the human VEGFR2 kinase and bacterial S. aureus DHFR. The comparative analysis reveals that the bromo and fluoro substitutions are critical for enhancing binding affinity compared to the parent quinoline scaffold.
These computational predictions are not an endpoint but a crucial first step. They provide a strong rationale for prioritizing this compound for chemical synthesis. The next logical steps in the drug discovery pipeline would be:
-
Synthesis and In Vitro Validation: Synthesize the compound and perform enzymatic assays against VEGFR2 and DHFR to determine its actual inhibitory activity (IC50 values).
-
ADMET Prediction: Conduct in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to assess its drug-like properties.
-
Lead Optimization: Based on the validated docking poses and initial activity data, design and synthesize further analogues to improve potency and selectivity.
By integrating computational screening early in the research process, we can accelerate the discovery of novel therapeutic agents, saving valuable time and resources while making more informed decisions.
References
-
Deshmukh, R., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC, PubMed Central. [Link]
-
PubChem. (n.d.). 3-Bromo-8-fluoroquinoline-6-carboxylic Acid. Retrieved from PubChem. [Link]
-
Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC, PubMed Central. [Link]
-
Al-Warhi, T., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
ResearchGate. (n.d.). Molecular Docking: A Computational Approach Streamlining Drug Design. Retrieved from ResearchGate. [Link]
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Al-Suhaimi, K. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Batool, S., et al. (2024). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
-
Al-Suhaimi, K. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC, PubMed Central. [Link]
-
Bentham Science Publishers. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. Retrieved from Bentham Science. [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
-
Jastrzębski, S., et al. (2023). Docking-based generative approaches in the search for new drug candidates. arXiv. [Link]
-
PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved from PubChem. [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). In-silico study of Novel Antimicrobial Quinoline derivatives. Retrieved from IJPRA. [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved from Wikipedia. [Link]
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Retrieved from Medires. [Link]
-
Kinnings, S. L., et al. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PMC, PubMed Central. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Computational Methods Applied to Rational Drug Design. MDPI. [Link]
-
ResearchGate. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from ResearchGate. [Link]
-
Sharma, S., et al. (2024). In silico screening and molecular docking study of quinoline based compounds with Human kallikrein 7. ResearchGate. [Link]
-
Frontiers. (n.d.). The comparative diagnostic and therapeutic application value of FAPI PET/CT and 18F-FDG PET/CT in oncology. Retrieved from Frontiers. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzenamine, 3-bromo- (CAS 591-19-5). Retrieved from Cheméo. [Link]
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The Halogen Dance: A Comparative Guide to Bromine vs. Chlorine Substitution in Quinolines for Drug Discovery
For researchers, scientists, and drug development professionals navigating the nuanced landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone of therapeutic innovation. Its versatile structure has given rise to a multitude of FDA-approved drugs. The strategic modification of this scaffold is paramount, and among the most impactful modifications is halogenation. The introduction of a halogen atom can profoundly alter a molecule's physicochemical properties, metabolic stability, and target engagement.
This guide provides an in-depth, objective comparison of the effects of substituting bromine versus chlorine onto the quinoline ring. We will delve into the synthetic considerations, the resulting physicochemical and spectroscopic characteristics, and the ultimate impact on biological activity, supported by experimental data from the literature. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your drug discovery endeavors.
I. Synthetic Considerations: Navigating the Halogenation Landscape
The introduction of bromine or chlorine onto a quinoline ring can be achieved through various synthetic strategies, with the choice often dictated by the desired regioselectivity and the nature of the starting materials. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses allow for the construction of the quinoline core from appropriately substituted anilines, providing a direct route to halogenated analogs.[1][2]
Key Synthetic Insight: While the foundational synthetic routes are applicable for both chloro- and bromo-substituted anilines, the reactivity of the halogen can influence reaction conditions and yields. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in subsequent cross-coupling reactions, offering greater synthetic flexibility for late-stage diversification.[3]
Experimental Protocol: Representative Synthesis via Friedländer Annulation
The Friedländer synthesis offers a versatile and straightforward method for preparing substituted quinolines.[4] Below is a representative protocol for the synthesis of a halogenated quinoline.
Objective: To synthesize a 6-halo-4-phenylquinoline from 4-halo-2-aminobenzophenone and acetophenone.
Materials:
-
4-Chloro-2-aminobenzophenone or 4-Bromo-2-aminobenzophenone
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-halo-2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol.
-
Add a catalytic amount of potassium hydroxide (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired 6-halo-4-phenylquinoline.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Reactants: 4-Halo-2-aminobenzophenone + Acetophenone"] -- "KOH, Ethanol, Reflux" --> B["Crude Product"]; B -- "Column Chromatography" --> C["Purified 6-Halo-4-phenylquinoline"]; subgraph "Reaction Monitoring" direction LR B -- "TLC Analysis" --> D{Reaction Complete?}; D -- "No" --> B; D -- "Yes" --> E[Work-up]; end E --> B }
Caption: Workflow for the Friedländer synthesis of halogenated quinolines.
II. Physicochemical Properties: The Subtle Tug-of-War of Halogens
The substitution of a hydrogen atom with chlorine or bromine instigates a cascade of changes in the molecule's electronic and steric profile. These alterations, though subtle, have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity
A critical parameter in drug design, lipophilicity, often expressed as logP, governs a molecule's ability to traverse cellular membranes. Both chlorine and bromine increase the lipophilicity of the parent quinoline. Generally, bromine imparts a greater increase in lipophilicity than chlorine due to its larger size and polarizability, which enhances London dispersion forces.[5][6]
| Substituent | Hansch-Leo π Constant |
| -Cl | +0.71 |
| -Br | +0.86 |
Table 1: Hansch-Leo π constants for chlorine and bromine, illustrating their contribution to lipophilicity.
Expert Insight: The enhanced lipophilicity of brominated compounds can lead to better membrane permeability but may also increase metabolic turnover and off-target toxicity if not carefully balanced.
Electronic Effects
Halogens exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[7] For both chlorine and bromine, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[8]
Chlorine is more electronegative than bromine, resulting in a stronger inductive electron withdrawal.[9] This can influence the pKa of the quinoline nitrogen, making the chloro-substituted quinoline slightly less basic than its bromo-counterpart.
| Halogen | Electronegativity (Pauling Scale) |
| Chlorine | 3.16 |
| Bromine | 2.96 |
Table 2: Pauling electronegativity values for chlorine and bromine.
III. Biological Activity: A Tale of Two Halogens in Action
The true test of a structural modification lies in its impact on biological activity. Both chloro- and bromo-quinolines have demonstrated significant potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Halogenated quinolines have been shown to possess potent activity against a range of bacterial and fungal pathogens.[10][11] The increased lipophilicity conferred by halogenation can enhance the ability of these compounds to penetrate bacterial cell walls and membranes.
In a series of quinoline-based chalcones, both bromo and chloro substituted derivatives displayed high antibacterial activity.[12] Another study on substituted cinnoline sulphonamides found that bromo and chloro substituted products showed significant antimicrobial activity. While direct comparative studies are limited, the general trend suggests that the nature and position of the halogen are critical for potency.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology.[13] Halogenation has been a key strategy in the development of potent quinoline-based anticancer agents.[4][14]
A study on 6,8-disubstituted quinolines demonstrated that 6,8-dibromoquinoline derivatives showed significant antiproliferative activity against several tumor cell lines. Another study found that the presence of a chloro-substituent enhanced the cytotoxic activity of certain quinoline derivatives.[15] In some instances, the synergistic effect of multiple halogen substitutions, or the combination of a halogen with another functional group like a nitro group, can dramatically enhance anticancer potency.[14] For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, while its precursor, 6,8-dibromoquinoline, was inactive.[14]
| Compound | Cell Line | IC50 (µM) |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 |
| HT29 | 26.2 | |
| HeLa | 24.1 | |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | 0.314 - 4.65 µg/cm³ |
| HTC-8 | 0.314 - 4.65 µg/cm³ | |
| HL-60 | 0.314 - 4.65 µg/cm³ |
Table 3: Representative anticancer activity of bromo- and chloro-substituted quinolines.[14]
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; subgraph "Physicochemical Properties" { node [fillcolor="#EA4335"]; Lipophilicity [pos="0,1!"]; Electronics [pos="2,1!"]; } subgraph "Biological Activity" { node [fillcolor="#FBBC05"]; Antimicrobial [pos="0,-1!"]; Anticancer [pos="2,-1!"]; } Halogen_Substitution [label="Halogen Substitution\n(Br vs. Cl)", shape=ellipse, fillcolor="#34A853", pos="1,0!"];
}
Caption: Interplay of physicochemical properties and biological activity.
IV. Spectroscopic Signatures: Deciphering the Halogen's Presence
The presence and identity of a halogen substituent can be readily determined through standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
In ¹H NMR spectroscopy, the electronegativity of the halogen influences the chemical shifts of adjacent protons. The more electronegative chlorine atom will generally cause a greater downfield shift of neighboring protons compared to bromine.
In ¹³C NMR, the "heavy atom effect" of bromine can lead to significant shielding of the carbon to which it is attached, resulting in an upfield shift compared to the analogous chloro-substituted carbon. Both ⁷⁹Br and ⁸¹Br are NMR active but are quadrupolar nuclei, which often results in broad signals that are difficult to observe in high-resolution NMR.[16]
Mass Spectrometry
Mass spectrometry provides a definitive method for identifying the presence of chlorine or bromine due to their characteristic isotopic patterns.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion (M) peak.[17]
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This gives rise to a distinctive M+2 peak that is nearly equal in intensity to the M peak.[17]
Caption: Mass spectrometry workflow for halogen identification.
V. Conclusion: Making the Strategic Choice
The decision to incorporate a bromine or a chlorine atom into a quinoline-based drug candidate is a strategic one, with each halogen offering a distinct set of advantages and disadvantages.
-
Chlorine is a smaller, more electronegative atom that imparts a moderate increase in lipophilicity. Its presence is well-established in numerous approved drugs.
-
Bromine offers a greater increase in lipophilicity and a more reactive handle for further synthetic elaboration. This can be particularly advantageous for structure-activity relationship (SAR) studies.
Ultimately, the optimal choice depends on the specific therapeutic target, the desired ADME profile, and the overall synthetic strategy. A thorough understanding of the comparative effects of these two key halogens will empower medicinal chemists to design and develop more effective and safer quinoline-based therapeutics.
VI. References
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
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Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. ResearchGate. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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synthesis of quinoline derivatives and its applications. Slideshare. [Link]
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of 2,3-bis(bromomethyl)quinoxaline Derivatives. PubMed. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry. [Link]
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Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. PubMed. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. [Link]
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2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
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(Br) Bromine NMR. nmr-analysis.com. [Link]
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Comparative molecular field analysis of quinoline derivatives as selective and noncompetitive mGluR1 antagonists. PubMed. [Link]
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5-Chloro-7-bromo-8-hydroxyquinoline. NIST WebBook. [Link]
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Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC. [Link]
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Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. ResearchGate. [Link]
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Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. MDPI. [Link]
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Why is chlorine more reactive than bromine? Does it have something to do with the fact that. Quora. [Link]
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3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
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16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC. [Link]
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(a) Electronic properties of iodine, bromine, and chlorine; (b) reactivity of cyclic diaryl λ 3. ResearchGate. [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
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Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. [Link]
-
6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]
-
Why do halogen substituents make molecules more lipophilic?. ResearchGate. [Link]
-
Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PMC. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]
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The Synthetic Chemist's Guide to Quinolines: A Head-to-Head Comparison of Classical and Modern Synthesis Methods
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4] Consequently, the efficient and versatile synthesis of substituted quinolines is a topic of paramount importance for researchers and drug development professionals.
This guide provides an in-depth, head-to-head comparison of the most significant methods for quinoline synthesis. We will move beyond a simple recitation of reaction names to dissect the underlying mechanisms, explore the practical advantages and limitations of each approach, and provide field-proven experimental protocols. Our focus is on empowering you, the researcher, to make informed decisions when selecting a synthetic route, balancing classical robustness with modern efficiency and sustainability.
The Classics: Foundational Pillars of Quinoline Synthesis
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis.[5] These methods, while sometimes requiring harsh conditions, are historically significant and still find application due to their reliability and access to specific substitution patterns.
The Skraup and Doebner-von Miller Syntheses: A Tale of Two Related Reactions
The Skraup and Doebner-von Miller reactions are closely related methods that utilize the reaction of anilines with α,β-unsaturated carbonyl compounds to construct the quinoline ring.[6]
The Skraup Synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The glycerol dehydrates in situ to form acrolein, the key α,β-unsaturated aldehyde.
The Doebner-von Miller reaction is a more general and often milder variation where an α,β-unsaturated aldehyde or ketone is reacted directly with an aniline in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.[6][7]
Mechanism Deep Dive: The precise mechanism of these reactions has been a subject of debate, but it is generally accepted to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring.[6][8]
Diagram: Generalized Mechanism of Skraup/Doebner-von Miller Synthesis
Caption: Key steps in the Skraup and Doebner-von Miller reactions.
Performance Comparison:
| Feature | Skraup Synthesis | Doebner-von Miller Reaction |
| Reagents | Aniline, glycerol, H₂SO₄, oxidizing agent | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst |
| Conditions | Harsh, high temperatures | Generally milder than Skraup |
| Advantages | Simple starting materials | Greater substrate scope for the carbonyl component |
| Disadvantages | Often violent reaction, low yields for substituted anilines | Regioselectivity can be an issue with unsymmetrical ketones |
Representative Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (10 mmol) and crotonaldehyde (12 mmol).
-
Slowly add concentrated hydrochloric acid (5 mL) with cooling in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-methylquinoline.
The Friedländer Synthesis: A Convergent and Regiospecific Approach
The Friedländer synthesis is a powerful method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5] This reaction is typically catalyzed by an acid or a base.[9][10]
Mechanism Deep Dive: The reaction is believed to proceed via an initial aldol-type condensation between the carbonyl compound and the 2-aminoaryl ketone/aldehyde, followed by cyclization and dehydration to form the quinoline product. An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction.[10]
Advantages of the Friedländer Synthesis:
-
High Regiospecificity: The substitution pattern of the resulting quinoline is unambiguously determined by the starting materials.
-
Milder Conditions: Often proceeds under milder conditions compared to the Skraup and Doebner-von Miller reactions.
-
Versatility: A wide range of functional groups can be tolerated on both reactants.
Recent Advances: Modern variations of the Friedländer synthesis utilize microwave irradiation and various catalysts, including reusable solid acid catalysts like Nafion NR50, to improve reaction times and environmental friendliness.[11] Other advancements have focused on indirect approaches, starting from 2-aminobenzyl alcohols, which offer distinct advantages in selectivity and substrate scope.[9][12][13]
Diagram: Experimental Workflow for Microwave-Assisted Friedländer Synthesis
Caption: A streamlined, modern approach to the Friedländer synthesis.
The Rise of Modern Methods: Efficiency, Sustainability, and Scope
While the classical methods are invaluable, modern organic synthesis has driven the development of more efficient, sustainable, and versatile approaches to quinoline synthesis. These methods often employ catalytic systems and embrace the principles of green chemistry.
Catalytic and Greener Approaches
The limitations of classical methods, such as harsh reaction conditions, hazardous reagents, and the generation of significant waste, have spurred the development of greener alternatives.[1][4][14]
Key Features of Modern Methods:
-
Alternative Energy Sources: Microwave and ultrasound irradiation are used to accelerate reaction rates, often leading to higher yields and cleaner reactions.[1]
-
Green Solvents: The use of environmentally benign solvents like water and ethanol is increasingly common.[1]
-
Reusable Catalysts: The development of heterogeneous and nanocatalysts allows for easy separation and reuse, reducing waste and cost.[1][3]
-
Multicomponent Reactions (MCRs): MCRs assemble multiple starting materials in a single step, maximizing atom economy and procedural efficiency.[5]
Performance Comparison of Classical vs. Modern Green Methods:
| Metric | Classical Methods (e.g., Skraup) | Modern Green Methods (e.g., Microwave-assisted) |
| Reaction Time | Hours to days | Minutes to hours[14] |
| Energy Consumption | High (prolonged heating) | Lower (efficient energy transfer) |
| Solvent/Reagent Toxicity | Often high (strong acids, hazardous solvents) | Lower (greener solvents, catalytic reagents)[1] |
| Waste Generation (E-Factor) | High | Lower[14] |
| Yields | Variable, can be low | Often higher[1] |
Representative Protocol: Microwave-Assisted, Catalyst-Free Synthesis of Polysubstituted Quinolines
This protocol is an example of a green approach that leverages microwave energy and avoids the need for a catalyst.
-
In a microwave-safe vessel, combine the aromatic amine (1 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1 mmol), and the aromatic aldehyde (1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 90°C for 2.5 to 3.5 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to obtain the purified quinoline derivative.[1]
Transition-Metal-Catalyzed Syntheses
Recent years have witnessed a surge in the development of transition-metal-catalyzed methods for quinoline synthesis. These reactions often proceed via C-H activation and oxidative annulation strategies, offering novel pathways to functionalized quinolines.[11] Catalysts based on palladium, cobalt, and iridium have shown remarkable efficacy in these transformations.[11][15] For instance, cobalt(III)-catalyzed cyclization of acetophenones and anilines provides access to various quinoline skeletons with broad functional group tolerance and high yields.[11]
Conclusion: Selecting the Right Tool for the Job
The synthesis of quinolines is a rich and evolving field. The choice of a particular synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations of cost, time, and environmental impact.
-
Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain valuable for their robustness and access to specific quinoline cores. They are well-established and their outcomes are predictable.
-
Modern methods , including microwave-assisted reactions, the use of green catalysts, and transition-metal-catalyzed approaches, offer significant advantages in terms of efficiency, sustainability, and scope. They often provide higher yields in shorter reaction times and with a reduced environmental footprint.
For the contemporary researcher, a thorough understanding of both classical and modern techniques is essential. By carefully evaluating the strengths and weaknesses of each method, you can strategically design and execute the most effective synthesis for your target quinoline derivatives.
References
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed. Available at: [Link]
-
Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry. Available at: [Link]
-
Previous Friedländer annulation and this work. ResearchGate. Available at: [Link]
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Recent Advances in the Friedländer Reaction. ResearchGate. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Recent advances in the friedländer reaction. United Arab Emirates University. Available at: [Link]
-
Advances in polymer based Friedlander quinoline synthesis. National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Doebner-von Miller reaction. Semantic Scholar. Available at: [Link]
-
Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-8-fluoroquinolin-6-amine: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-8-fluoroquinolin-6-amine is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the development of novel therapeutic agents. The reproducibility of its synthesis is paramount for consistent research outcomes and scalable drug development. This guide provides an in-depth comparison of two plausible synthetic pathways to 3-Bromo-8-fluoroquinolin-6-amine, critically evaluating each for its experimental robustness, yield, and scalability. The protocols are presented with detailed, step-by-step methodologies, supported by insights into the chemical rationale and potential challenges. All quantitative data is summarized for direct comparison, and the synthetic routes are visualized to facilitate a clear understanding of the chemical transformations.
Introduction: The Significance of 3-Bromo-8-fluoroquinolin-6-amine
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities. The specific substitution pattern of 3-Bromo-8-fluoroquinolin-6-amine, featuring a bromine atom at the 3-position, a fluorine atom at the 8-position, and an amine group at the 6-position, offers a unique combination of electronic and steric properties. These features can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom provides a handle for further functionalization through cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the amine group offers a site for derivatization to improve solubility and introduce pharmacophoric interactions.
Given its potential, reliable and reproducible access to this key intermediate is a critical starting point for many research and development programs. This guide aims to provide a comprehensive analysis of two distinct synthetic strategies, empowering researchers to make informed decisions based on their specific needs and laboratory capabilities.
Comparative Analysis of Synthetic Protocols
Two primary synthetic strategies for the preparation of 3-Bromo-8-fluoroquinolin-6-amine are proposed and analyzed. The first route involves the construction of the quinoline core via a Gould-Jacobs reaction followed by conversion of a carboxylic acid intermediate to the target amine. The second route focuses on the late-stage bromination of a pre-synthesized 8-fluoroquinolin-6-amine.
Protocol 1: Synthesis via a Carboxylic Acid Intermediate and Curtius Rearrangement
This pathway constructs the quinoline ring system first and then introduces the amine functionality at the 6-position in the final steps. A key intermediate in this proposed synthesis is 3-Bromo-8-fluoroquinoline-6-carboxylic acid.
Causality Behind Experimental Choices: The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline-3-carboxylic esters from anilines and diethyl ethoxymethylenemalonate (DEEMM).[1] The choice of a substituted aniline is critical for the final substitution pattern of the quinoline. Subsequent hydrolysis of the ester and decarboxylation are standard transformations. The conversion of the resulting quinoline-6-carboxylic acid to the 6-aminoquinoline can be achieved through several named reactions, with the Curtius rearrangement being a versatile option that proceeds through an acyl azide and an isocyanate intermediate under mild conditions.[2]
Experimental Workflow:
Caption: Synthetic workflow for Protocol 2.
Detailed Experimental Protocol (Hypothetical, based on related procedures):
Step 1: Synthesis of 8-Fluoro-6-nitroquinoline
-
This intermediate can be prepared through various established methods for quinoline synthesis, often involving the cyclization of a glycerol derivative with a fluorinated aniline under acidic and oxidizing conditions, followed by nitration.
Step 2: Reduction to 8-Fluoroquinolin-6-amine
-
The nitro group is reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C).
Step 3: Regioselective Bromination
-
8-Fluoroquinolin-6-amine is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.
-
The reaction is monitored by TLC to ensure the desired monobromination and minimize the formation of di- or tri-brominated byproducts.
-
The product is isolated by neutralization, extraction, and purification by chromatography.
Trustworthiness and Reproducibility: The synthesis of the 8-fluoroquinolin-6-amine precursor is generally reliable. The critical and less predictable step is the regioselective bromination. The combined directing effects of the activating amino group and the deactivating fluoro group could lead to a mixture of isomers, making purification challenging and potentially lowering the overall yield of the desired 3-bromo isomer. Experimental validation and careful optimization of the bromination conditions would be essential for the reproducibility of this protocol.
Quantitative Data and Performance Comparison
As no direct, published, and fully characterized synthesis of 3-Bromo-8-fluoroquinolin-6-amine has been identified, a direct comparison of reported yields is not possible. However, we can project the potential performance based on typical yields for analogous reactions.
| Parameter | Protocol 1 (via Carboxylic Acid) | Protocol 2 (via Late-Stage Bromination) |
| Plausible Overall Yield | Lower (multi-step, potential for loss in intermediate stages) | Potentially Higher (fewer steps if bromination is selective) |
| Scalability | Moderate (Curtius rearrangement can be hazardous on a large scale) | Good (standard reactions, but purification of isomers could be a bottleneck) |
| Reagent Availability | Starting aniline may require custom synthesis. | Starting materials are generally more readily available. |
| Control of Isomers | High (substitution pattern is set by the starting materials) | Moderate to Low (risk of forming multiple brominated isomers) |
| Safety Considerations | Use of azides in the Curtius rearrangement requires strict safety protocols. | Brominating agents are corrosive and require careful handling. |
Conclusion and Recommendations
Both proposed synthetic routes to 3-Bromo-8-fluoroquinolin-6-amine present viable, yet distinct, challenges and advantages.
Protocol 1 , proceeding through a carboxylic acid intermediate, offers superior control over the final substitution pattern. However, it is a longer sequence with a key multi-step transformation that requires significant optimization. The use of azides in the final step also necessitates stringent safety precautions. This route is recommended for researchers who require unambiguous regiochemistry and have the resources for multi-step synthesis and optimization.
Protocol 2 , employing a late-stage bromination, is a more convergent and potentially higher-yielding approach if the regioselectivity of the bromination can be effectively controlled. This protocol is recommended for research groups with expertise in electrophilic aromatic substitution and purification of isomers. A thorough investigation of the bromination conditions would be a prerequisite for adopting this route for large-scale synthesis.
Ultimately, the choice of synthetic protocol will depend on the specific requirements of the research project, including the desired scale of synthesis, the importance of isomeric purity, and the available laboratory infrastructure and expertise. Further experimental validation of these proposed routes is necessary to establish their true reproducibility and practicality.
References
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
- Loudon, G. M.; Noyce, D. S. The Beckmann Rearrangement and the Schmidt Reaction. In Organic Chemistry; Benjamin/Cummings Publishing Company, 1984; pp 1084-1086.
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Wolff, L. Ueber Diazoanhydride. Justus Liebigs Ann. Chem.1912 , 394 (1), 23–59. [Link]
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Curtius, T. Ueber die Einwirkung von salpetriger Säure auf salzsauren Glycocolläther. Ber. Dtsch. Chem. Ges.1885 , 18 (1), 1283–1285. [Link]
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Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-8-fluoroquinolin-6-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Bromo-8-fluoroquinolin-6-amine. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in authoritative safety data and regulatory standards, promoting a culture of safety and responsibility in the laboratory.
Hazard Assessment and Triage: Understanding the Compound
3-Bromo-8-fluoroquinolin-6-amine is a halogenated aromatic amine, a class of compounds that warrants careful handling due to its potential toxicological profile. A thorough understanding of its hazards is the cornerstone of safe disposal.
1.1. Toxicological Profile Summary
While comprehensive toxicological data for this specific compound is not extensively published, Safety Data Sheets (SDS) for 3-Bromo-8-fluoroquinolin-6-amine and structurally related compounds indicate the following primary hazards[1]:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Given its structure as a halogenated aromatic amine, it is prudent to handle this compound with the caution afforded to potentially carcinogenic or mutagenic substances, as many compounds in this class exhibit such properties.
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Bromo-8-fluoroquinolin-6-amine is presented in the table below. These properties inform handling, storage, and emergency response procedures.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₉H₆BrFN₂ | Indicates the presence of bromine and fluorine, classifying it as a halogenated organic compound. |
| Appearance | Solid | Spills are likely to be in powder form, requiring procedures that minimize dust generation[1]. |
| Solubility | No data available | Assume low water solubility, meaning spills should not be flushed into drains[2]. |
| Stability | Stable under normal conditions[3] | Avoid contact with strong oxidizing agents[3]. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The consistent and correct use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling 3-Bromo-8-fluoroquinolin-6-amine in any form, including during disposal procedures.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated[2].
-
Body Protection: A fully fastened laboratory coat, long-sleeved shirt and pants, or coveralls are required to prevent skin contact. For large-scale operations or spill cleanup, fire/flame resistant and impervious clothing may be necessary[2].
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available or in the case of a large spill, a NIOSH-certified air-purifying respirator with appropriate cartridges should be used[2].
Spill Management: Immediate and Methodical Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.
3.1. Small Spills (Solid)
For small spills of solid 3-Bromo-8-fluoroquinolin-6-amine:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Clean-up: Use dry clean-up procedures to avoid generating dust. Gently sweep or shovel the material into a clean, dry, sealable, and appropriately labeled container for hazardous waste[1]. A vacuum cleaner equipped with a HEPA filter may also be used[1].
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be placed in the hazardous waste container.
-
Wash: Thoroughly wash the affected area with soap and water.
3.2. Large Spills
For large spills, or any spill outside of a containment area:
-
Evacuate Immediately: Evacuate all personnel from the laboratory and secure the area.
-
Alert Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency services.
-
Provide Information: Be prepared to provide the identity of the spilled material and a copy of the Safety Data Sheet to emergency responders.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 3-Bromo-8-fluoroquinolin-6-amine is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain[2].
4.1. Waste Segregation: The First Critical Step
Proper segregation of chemical waste is essential for safe and compliant disposal. 3-Bromo-8-fluoroquinolin-6-amine is a halogenated organic solid .
Caption: Decision workflow for proper waste segregation.
4.2. Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Solids." The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Bromo-8-fluoroquinolin-6-amine." All major components and their approximate percentages should be listed if it is a mixture.
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
4.3. Final Disposal Procedure
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Professional Disposal: The recommended method of disposal for halogenated organic compounds is controlled incineration in a licensed hazardous waste facility[2]. This high-temperature process, equipped with flue gas scrubbing, is necessary to ensure the complete destruction of the compound and to neutralize the acidic and toxic gases (such as hydrogen bromide and hydrogen fluoride) that are produced during combustion[4].
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records. This creates a "cradle-to-grave" record of the waste, which is a regulatory requirement in many jurisdictions.
4.4. Disposal of Contaminated Materials
Any materials that come into contact with 3-Bromo-8-fluoroquinolin-6-amine, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste. Place these items in the same "Halogenated Organic Solids" waste container.
4.5. Empty Container Disposal
Empty containers that held 3-Bromo-8-fluoroquinolin-6-amine must be decontaminated before being discarded.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic liquid waste .
-
Deface Label: Completely remove or deface the original product label.
-
Final Disposal: The clean, triple-rinsed container can then be disposed of in the regular trash or recycled, depending on institutional policies.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-Bromo-8-fluoroquinolin-6-amine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to the detailed protocols in this guide, researchers can ensure that they are meeting their professional and regulatory obligations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
-
Hazardous waste incineration – A viable and environmentally sound option. (1999-03-01). Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 3-Bromo-8-fluoroquinolin-6-amine
As a novel halogenated quinoline, 3-Bromo-8-fluoroquinolin-6-amine presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, from initial handling to final disposal. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.
Hazard Assessment and Triage: Understanding the Compound
3-Bromo-8-fluoroquinolin-6-amine is a solid compound with a molecular structure that includes a quinoline core, an aromatic amine group, and two different halogens (bromine and fluorine). While specific toxicological data for this exact molecule is limited, a thorough risk assessment can be conducted by analyzing its functional groups and data from structurally similar compounds.
Known Hazards: A safety data sheet for 3-Bromo-8-fluoroquinolin-6-amine indicates the following hazards[1]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The presence of the aromatic amine and halogenated quinoline structure suggests a need for caution. Aromatic amines as a class can have varying levels of toxicity, and halogenated organic compounds require careful handling and disposal[2][3]. Therefore, all handling procedures should be conducted with the assumption that the compound is toxic.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. | To prevent skin contact, which can cause irritation[1]. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect against eye irritation from dust or splashes[1]. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. This could be a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of the powder, which may cause respiratory irritation[1]. A full-face respirator also provides eye protection. |
| Body Protection | A lab coat is mandatory. For procedures with a higher risk of contamination, a disposable chemical-resistant coverall should be worn. | To protect the skin and clothing from contamination[4]. |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect the feet from spills. |
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan ensures that 3-Bromo-8-fluoroquinolin-6-amine is handled safely and efficiently throughout the experimental workflow.
3.1. Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[5][6][7][8]. Keep it away from strong oxidizing agents[6]. The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Handling and Weighing
-
Engineering Controls: All handling of solid 3-Bromo-8-fluoroquinolin-6-amine should be performed in a certified chemical fume hood to minimize inhalation exposure[6][7].
-
Weighing: When weighing the compound, use a balance inside the fume hood or a vented balance safety enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
3.3. Experimental Workflow The following diagram outlines a typical workflow for handling 3-Bromo-8-fluoroquinolin-6-amine.
Emergency Procedures: A Plan for the Unexpected
Despite careful planning, accidents can happen. A clear and well-rehearsed emergency plan is essential.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1]. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1][6]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell[1][6]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a suitable, closed container for disposal. Avoid generating dust[5][6]. |
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Bromo-8-fluoroquinolin-6-amine and any contaminated materials is crucial to protect the environment.
Waste Segregation and Labeling:
-
All waste containing 3-Bromo-8-fluoroquinolin-6-amine, including contaminated labware and PPE, should be collected in a designated, labeled hazardous waste container.
Disposal Method:
-
As a halogenated organic compound, the preferred method of disposal is incineration at a licensed hazardous waste facility[9]. These facilities have the necessary equipment, such as scrubbers, to handle the byproducts of combustion[9].
-
Do not dispose of this compound down the drain or in regular trash.
The following diagram illustrates the decision-making process for waste disposal.
By adhering to this comprehensive guide, researchers can confidently and safely handle 3-Bromo-8-fluoroquinolin-6-amine, ensuring both personal safety and environmental responsibility.
References
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Ideal Response. (2025-03-18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). Personal protective equipment when handling plant protection products. Retrieved from [Link]
-
Kidde Fenwal. (2017-05-16). Bromotrifluoromethane (CBrF3) and Methanol - Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (2024-12-18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
MDPI. (2023-01-31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
- Google Patents. US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
-
Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]
-
LinkedIn. (2025-07-09). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
